(6-methyl-1H-benzimidazol-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUEQHXSSOYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350448 | |
| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-02-0 | |
| Record name | 6-Methyl-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential biological significance, aiming to facilitate its application in research and drug development.
Physicochemical Properties
While specific experimental data for this compound is limited, the following table summarizes its fundamental properties based on available information and data from analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown solid | [1] |
| CAS Number | 20034-02-0 | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents.[2][3] | Based on general solubility of benzimidazole derivatives. |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted data based on the analysis of structurally similar compounds and spectroscopic principles.[4]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.4 | s | 1H | Ar-H (H-4) |
| ~7.3 | d | 1H | Ar-H (H-7) |
| ~6.9 | d | 1H | Ar-H (H-5) |
| ~5.4 | t | 1H | -CH₂OH |
| ~4.7 | d | 2H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C2 |
| ~142.0 | C7a |
| ~134.0 | C3a |
| ~131.0 | C6 |
| ~123.0 | C5 |
| ~115.0 | C4 |
| ~110.0 | C7 |
| ~58.0 | -CH₂OH |
| ~21.0 | -CH₃ |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 163.0866 | [M+H]⁺ |
| ESI+ | 185.0685 | [M+Na]⁺ |
Synthesis
The synthesis of this compound can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[5]
Caption: Synthesis of this compound.
Reactivity and Stability
The benzimidazole core imparts significant chemical stability to the molecule. The primary alcohol group at the 2-position is a key site for chemical modification. It can undergo common alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization.
The imidazole nitrogen atoms can act as nucleophiles or bases, participating in alkylation, acylation, and coordination with metal ions. The compound should be stored in a cool, dry place to prevent potential degradation.
Biological Context and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][7] While the specific biological targets of this compound have not been elucidated, many benzimidazole-based anticancer agents are known to function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/MAPK pathway.[6]
Caption: Generalized MAPK signaling pathway potentially targeted by benzimidazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound[5]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., 4N HCl or DMF).
-
Add 1.1 equivalents of glycolic acid to the solution.
-
Heat the mixture to reflux (typically 90-100°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Spectroscopic Analysis[4]
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with the mass spectrometer (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as N-H, O-H, C-H (aromatic and aliphatic), and C=N.
Solubility Determination[8]
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a vial.
-
Seal the vial and shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method with a calibration curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Conclusion
This compound is a versatile building block with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The provided protocols offer a starting point for researchers to generate the necessary experimental data to fully elucidate its chemical and biological properties. Further research into this and related benzimidazole derivatives is warranted to explore their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis
The synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol is most effectively achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with glycolic acid. This method is a variation of the well-established Phillips synthesis of benzimidazoles.
Proposed Synthetic Pathway
The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) in 4 M hydrochloric acid is heated under reflux for a period of 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with concentrated ammonium hydroxide solution to precipitate the crude product.
-
The crude solid is collected by filtration, washed with cold water, and dried.
-
For purification, the crude product is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered hot.
-
The filtrate is then concentrated and cooled to induce crystallization. The purified crystals of this compound are collected by filtration and dried under vacuum.
Structure Elucidation
The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the methyl, methylene, and aromatic protons, as well as the labile N-H and O-H protons. The splitting patterns and coupling constants of the aromatic protons are particularly important for confirming the 6-methyl substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and aromatic carbons, as well as the C2 carbon of the imidazole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H | |
| ~7.4 | s | 1H | H-4 | |
| ~7.3 | d | 1H | H-7 | |
| ~6.9 | d | 1H | H-5 | |
| ~5.5 | t | 1H | -CH₂OH | |
| ~4.7 | d | 2H | -CH₂ OH | |
| ~2.4 | s | 3H | -CH₃ | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| ~154.0 | C2 | |||
| ~141.0 | C7a | |||
| ~133.0 | C3a | |||
| ~131.0 | C6 | |||
| ~123.0 | C5 | |||
| ~115.0 | C4 | |||
| ~110.0 | C7 | |||
| ~58.0 | -CH₂OH | |||
| ~21.0 | -CH₃ |
Note: These are predicted values and may differ from experimental results. The chemical shifts of N-H and O-H protons are concentration and temperature dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1620-1600 | Medium | C=N stretching |
| 1590-1450 | Strong | Aromatic C=C stretching |
| 1280-1250 | Strong | C-N stretching |
| 1050-1000 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 145 | [M - OH]⁺ |
| 131 | [M - CH₂OH]⁺ |
| 104 | Fragmentation of the benzimidazole ring |
Note: Fragmentation patterns can vary depending on the ionization method used (e.g., EI, ESI).
Conclusion
The structural elucidation of this compound relies on a systematic approach combining a reliable synthetic protocol with a suite of spectroscopic techniques. The condensation of 4-methyl-1,2-phenylenediamine with glycolic acid provides a direct route to the target molecule. Subsequent analysis by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data presented in this guide, while based on predictions and analogies to similar compounds, provides a solid foundation for any researcher venturing into the synthesis and characterization of this and related benzimidazole derivatives.
An In-depth Technical Guide on (6-methyl-1H-benzimidazol-2-yl)methanol (CAS: 20034-02-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-methyl-1H-benzimidazol-2-yl)methanol, a versatile heterocyclic compound. Due to its status as a key synthetic intermediate, this document focuses on its chemical synthesis, physicochemical properties, and its potential applications in the development of pharmacologically active agents, drawing upon data from structurally related compounds where specific information for the title compound is not available.
Chemical and Physical Properties
This compound, also known as 6-Methylbenzimidazol-2-ylmethanol, is a stable compound featuring a benzimidazole core.[1] This structural motif makes it an attractive building block for the synthesis of more complex molecules in pharmaceutical research and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20034-02-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| MDL Number | MFCD01874328 | [1] |
| PubChem ID | 679482 | [1] |
Synthesis
The synthesis of 2-substituted benzimidazoles is a well-established chemical transformation. A common and effective method is the condensation reaction between an o-phenylenediamine and a carboxylic acid.[2] For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with glycolic acid.
Proposed Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar benzimidazole derivatives.[2] Optimization of reaction conditions may be necessary to achieve a high yield.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another suitable solvent for azeotropic water removal
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1 equivalent), glycolic acid (1.1 equivalents), and a catalytic amount of p-TsOH.
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound (6-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative holds potential as a building block in the synthesis of novel therapeutic agents. This document collates available data on its properties, provides general experimental protocols for its characterization, and visualizes relevant chemical and biological concepts.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a brown or light yellow powder.[1] It is a derivative of benzimidazole, featuring a methyl group at the 6-position of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring.
Identifiers and General Characteristics
| Property | Value | Reference |
| CAS Number | 20034-02-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown or Light yellow to brown solid | [1] |
| Storage Conditions | Store at 0-8°C, Sealed in dry, Room Temperature | [1] |
Physicochemical Data
Comprehensive experimental data for this compound is limited in publicly available literature. The following table includes experimental data where found, supplemented by predicted values from computational models.
| Property | Value | Type |
| Melting Point | 203 °C | Experimental |
| Boiling Point | 416.3 ± 28.0 °C | Predicted |
| Density | 1.295 ± 0.06 g/cm³ | Predicted |
| pKa | 11.83 ± 0.10 | Predicted |
| Solubility | No specific data available. Related benzimidazole derivatives are slightly soluble in water and soluble in organic solvents. | General Information |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the N-H proton of the imidazole ring. The aromatic protons will exhibit splitting patterns dependent on their substitution. The methylene protons may appear as a singlet, and the methyl protons will also be a singlet. The N-H proton typically appears as a broad singlet in the downfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the typical downfield region, and the methyl and methylene carbons appearing in the upfield region.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following sections provide generalized, yet detailed, methodologies for the synthesis, purification, and analysis of this and related benzimidazole derivatives.
Synthesis of this compound
A common method for the synthesis of 2-(hydroxymethyl)benzimidazoles involves the condensation reaction of an o-phenylenediamine with glycolic acid.[2]
Reaction: 4-methyl-1,2-phenylenediamine reacts with glycolic acid, typically in a high-boiling solvent such as dimethylformamide (DMF), under reflux conditions.
Protocol:
-
Combine equimolar amounts of 4-methyl-1,2-phenylenediamine and glycolic acid in a round-bottom flask.
-
Add a suitable solvent, such as DMF, to the flask.
-
Heat the reaction mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: General synthesis workflow for this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Reference the spectra to the residual solvent peak.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Protocol for Forced Degradation:
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for several hours.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for several hours.
-
Oxidative Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photolytic Stress: Expose the solid compound and a solution of the compound to a light source, as per ICH Q1B guidelines.
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to elucidate their structures.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively reported, the benzimidazole scaffold is a well-known pharmacophore with a broad range of biological activities.[3][4][5] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs targeting various diseases.[1]
Caption: Potential biological activities of benzimidazole derivatives.
Conclusion
This compound is a benzimidazole derivative with potential applications in pharmaceutical and materials science. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a summary of the known information and outlines general experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. banglajol.info [banglajol.info]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. isca.me [isca.me]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to (6-methyl-1H-benzimidazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and established protocols for the benzimidazole class of compounds. This approach offers a robust predictive framework for researchers working with this and similar chemical entities.
Spectroscopic Data
The following tables present a compilation of expected spectroscopic data for this compound. These values are extrapolated from published data for analogous compounds, including 1H-benzimidazol-2-yl-methanol and 2-methyl-1H-benzimidazole-4-methanol, and are intended to serve as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.4 | s | 1H | Ar-H (C5) |
| ~7.3 | d | 1H | Ar-H (C7) |
| ~7.0 | d | 1H | Ar-H (C4) |
| ~4.8 | s | 2H | -CH₂OH |
| ~5.4 | t | 1H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
| Predicted in DMSO-d₆ at 400 MHz. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C2 |
| ~138.0 | C7a |
| ~135.0 | C3a |
| ~132.0 | C6 |
| ~123.0 | C5 |
| ~115.0 | C4 |
| ~112.0 | C7 |
| ~58.0 | -CH₂OH |
| ~21.0 | -CH₃ |
| Predicted in DMSO-d₆ at 100 MHz. |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | N-H stretch |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1600 | Medium | C=N stretch |
| 1480-1400 | Strong | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 145 | [M - OH]⁺ |
| 131 | [M - CH₂OH]⁺ |
| Predicted for Electron Ionization (EI). |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and spectroscopic characterization of benzimidazole derivatives and are adaptable for this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid or another suitable acidic catalyst
-
Sodium bicarbonate solution
-
Solvents for reaction (e.g., water, ethanol) and extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine and glycolic acid in a 1:1.2 molar ratio is prepared in an aqueous solution of 4M HCl.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is adjusted to ~8 by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[1]
Instrument Setup:
-
Insert the NMR tube into the spectrometer probe.
-
Tune and match the probe for the specific nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize homogeneity.[1]
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.[1]
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.[1]
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[1]
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.[1]
-
Employ a proton-decoupled pulse sequence.[1]
-
Set the relaxation delay to 2-5 seconds.[1]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[1]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Thin Film: If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
This protocol describes a general procedure for obtaining a mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[1]
-
For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer.[1]
-
For direct insertion EI, a small amount of the solid sample can be used.
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for the compound class.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure of the compound.
-
Compare the observed m/z values with the calculated exact mass.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Synthesis Workflow for this compound.
Experimental Workflow for Spectroscopic Characterization.
References
Potential Biological Activity of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound (6-methyl-1H-benzimidazol-2-yl)methanol. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on the known activities of the broader benzimidazole class of compounds and its close structural analog, (1H-benzimidazol-2-yl)methanol. This guide details potential anticancer, antimicrobial, and anti-inflammatory activities, supported by generalized experimental protocols and conceptual signaling pathways to aid researchers in designing and conducting further investigations.
Introduction to the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
Profile of a Close Structural Analog: (1H-benzimidazol-2-yl)methanol
To infer the potential biological activities of this compound, it is instructive to examine its unmethylated counterpart, (1H-benzimidazol-2-yl)methanol. A study by Poddar et al. investigated the antioxidant and antimicrobial properties of this compound.
Antioxidant Activity
(1H-benzimidazol-2-yl)methanol exhibited mild antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with a reported IC50 value of 400.42 µg/mL.[1] In the same study, the standard antioxidant butylated hydroxytoluene (BHT) showed an IC50 of 51.56 µg/mL.[1]
Antimicrobial Activity
In the antimicrobial screening performed using the disc diffusion method, (1H-benzimidazol-2-yl)methanol did not show any significant activity against the tested microorganisms.[1]
Potential Biological Activities of this compound
While specific experimental data for this compound is scarce, its chemical structure suggests several potential biological activities that warrant investigation.
Anticancer Potential: Cyclin-Dependent Kinase (CDK) Inhibition
The benzimidazole scaffold is a known feature in many Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest and apoptosis in cancer cells. There are indications that this compound may have potential as a CDK2 inhibitor, which would confer it with anticancer properties. This hypothesis is based on the broader activity of the benzimidazole class and warrants experimental validation.
Antimicrobial Activity
Although the parent compound (1H-benzimidazol-2-yl)methanol was inactive, the addition of a methyl group at the 6-position of the benzimidazole ring could potentially alter the molecule's lipophilicity and electronic properties, which may, in turn, impart antimicrobial activity. Many other substituted benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties.
Anti-inflammatory Activity
Certain benzimidazole derivatives have been shown to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. The anti-inflammatory potential of this compound remains to be explored.
Quantitative Data Summary
As there is no direct quantitative data available for this compound, the following table presents the data for its close analog as a reference point.
| Compound | Biological Activity | Assay | Result (IC50/Zone of Inhibition) | Reference |
| (1H-benzimidazol-2-yl)methanol | Antioxidant | DPPH Radical Scavenging | 400.42 µg/mL | [1] |
| (1H-benzimidazol-2-yl)methanol | Antimicrobial | Disc Diffusion | No significant activity | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol determines the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway: CDK2 and Cell Cycle Regulation
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a potential target for this compound.
Experimental Workflow: In Vitro Anticancer Screening
The diagram below outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.
Conclusion
This compound represents an intriguing molecule within the pharmacologically significant benzimidazole class. While direct evidence of its biological activity is currently limited, its structural features and the known profile of its analogs suggest potential as an anticancer, and possibly antimicrobial or anti-inflammatory, agent. The provided experimental protocols and conceptual frameworks are intended to serve as a valuable resource for researchers aiming to elucidate the therapeutic potential of this and related compounds. Further in-depth studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
The Pharmacophore of 6-Methylbenzimidazol-2-ylmethanol: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the pharmacophoric features of 6-methylbenzimidazol-2-ylmethanol, a key scaffold in medicinal chemistry. Benzimidazole derivatives are recognized as "privileged structures" due to their wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This document summarizes the core structure-activity relationships (SAR), presents available quantitative biological data, details relevant experimental protocols, and visualizes key concepts to guide researchers, scientists, and drug development professionals in leveraging this promising molecule.
Core Pharmacophoric Features
The biological activity of benzimidazole derivatives is intrinsically linked to the substitutions on the core bicyclic system. While a specific pharmacophore model for 6-methylbenzimidazol-2-ylmethanol is not extensively defined in the literature, analysis of related anticancer and antioxidant benzimidazoles allows for the inference of a consensus model with the following key features:
-
The Benzimidazole Core: This foundational scaffold, being an isostere of naturally occurring purines, is crucial for interactions with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[1][2]
-
The 2-Methanol Group: The hydroxymethyl group at the C2-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its presence also influences the molecule's solubility and provides a site for further chemical modification.
-
The 6-Methyl Group: Substitution at the C5 and C6 positions of the benzimidazole ring is known to significantly influence anti-inflammatory and other biological activities. The methyl group at the 6-position can enhance binding to target proteins through hydrophobic interactions and may improve the metabolic stability of the compound.
A proposed pharmacophore model for the anticancer activity of benzimidazole derivatives, which can be extrapolated to 6-methylbenzimidazol-2-ylmethanol, often includes hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions.[1]
Quantitative Biological Data
While specific quantitative data for 6-methylbenzimidazol-2-ylmethanol is limited in publicly available literature, data for the closely related analog, 1H-benzimidazol-2-ylmethanol, provides valuable insights into its potential activity.
| Compound | Biological Activity | Assay | Result | Reference |
| 1H-benzimidazol-2-ylmethanol | Antioxidant | DPPH radical scavenging | IC50: 400.42 µg/mL | [3] |
| 1H-benzimidazol-2-ylmethanol | Cytotoxicity | Brine shrimp lethality | LC50: > 1000 µg/mL (mildly cytotoxic) | [3] |
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH radical scavenging | IC50: 144.84 µg/mL | [3] |
| 2-methyl-1H-benzimidazole | Cytotoxicity | Brine shrimp lethality | LC50: 0.42 µg/mL (prominently cytotoxic) | [3] |
Experimental Protocols
Synthesis of (6-Methyl-1H-benzimidazol-2-yl)methanol
This protocol is adapted from the synthesis of 1H-benzimidazol-2-ylmethanol.[3]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve an appropriate amount of 4-methyl-1,2-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Neutralize the residual acid by adding NaHCO3 solution, checking with litmus paper.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using silica gel.
DPPH Radical Scavenging Assay for Antioxidant Activity
This is a generalized protocol for determining the antioxidant activity of benzimidazole derivatives.[4][5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (6-methylbenzimidazol-2-ylmethanol)
-
Positive control (e.g., Ascorbic acid or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. For the working solution, dilute the stock to an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test samples: Dissolve the test compound in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction: Add a defined volume of each sample dilution to a microplate well or cuvette. Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each reaction at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage inhibition against the sample concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizations
Logical Workflow for Synthesis and Evaluation
References
Preliminary In-Vitro Screening of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies relevant to the evaluation of (6-methyl-1H-benzimidazol-2-yl)methanol. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages data from structurally similar benzimidazole derivatives to outline a robust screening strategy. This guide details experimental protocols for assessing anticancer and antioxidant activities, presents quantitative data from analogous compounds in structured tables, and utilizes visualizations to illustrate experimental workflows and potential signaling pathways. The objective is to equip researchers with the necessary information to design and execute a thorough preliminary in-vitro evaluation of this compound and its analogues.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to potential therapeutic applications in oncology, microbiology, and beyond. The compound this compound, featuring a methyl group at the 6-position and a methanol group at the 2-position of the benzimidazole core, represents a promising candidate for biological investigation. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological activity of novel chemical entities. This guide focuses on the essential assays and methodologies for such a screening.
In-Vitro Anticancer Screening
The potential of benzimidazole derivatives as anticancer agents is well-documented. A primary focus of the preliminary in-vitro screening of this compound should be the evaluation of its cytotoxic and antiproliferative effects against various cancer cell lines.
Data from Structurally Related Compounds
In the absence of direct data for this compound, the following table summarizes the in-vitro anticancer activity of closely related 5(6)-methyl-1H-benzimidazol-2-yl hydrazone derivatives against the MDA-MB-231 human breast cancer cell line. This data provides a valuable reference for predicting the potential potency of the target compound.
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) |
| 5c | 5(6)-methyl-1H-benzimidazol-2-yl hydrazone | MDA-MB-231 | MTT Assay | 14.83 ± 3.8 |
| 5d | 5(6)-methyl-1H-benzimidazol-2-yl hydrazone | MDA-MB-231 | MTT Assay | 12.65 ± 2.5 |
Data sourced from a study on similar benzimidazole derivatives, which showed antiproliferative and pro-apoptotic activity.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Synthesis and Characterization of Novel Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel benzimidazole derivatives. Benzimidazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its diverse and potent pharmacological activities.[1] This document details established and modern synthetic protocols, comprehensive characterization techniques, and a summary of recent findings on the biological activities of these compounds, with a focus on anticancer, antifungal, antiviral, and anti-inflammatory properties.
Synthesis of Benzimidazole Derivatives
The synthesis of the benzimidazole core primarily involves the condensation of an ortho-phenylenediamine with a variety of carbonyl compounds, such as aldehydes and carboxylic acids.[2] Modern techniques, including microwave and ultrasound-assisted synthesis, offer significant advantages in terms of reduced reaction times and increased yields.[3][4]
Conventional Synthetic Protocols
1.1.1. Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
This classical method involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid catalyst, typically with heating.
Experimental Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a neutralizing base solution (e.g., 10% NaOH).
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[5]
1.1.2. Weidenhagen Reaction: Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is another widely used method. This reaction often requires an oxidative step to form the benzimidazole ring from the Schiff base intermediate.
Experimental Protocol:
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.
-
Add the aldehyde (1.0 eq) and an oxidizing agent (e.g., hydrogen peroxide, sodium metabisulfite) or a catalyst (e.g., ammonium chloride).
-
Stir the reaction mixture at room temperature or heat under reflux, as required, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.[4]
Modern Synthetic Protocols
1.2.1. Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times and often higher yields.[6][7]
Experimental Protocol:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and a catalyst if necessary.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol.
-
Purify the product by recrystallization.[5]
1.2.2. Ultrasound-Assisted Synthesis
Ultrasonic irradiation can promote the reaction through cavitation, leading to enhanced reaction rates and yields under mild conditions.[1][8]
Experimental Protocol:
-
In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, isolate the product by filtration or extraction.
-
Wash and dry the crude product.
-
Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[5]
Characterization of Benzimidazole Derivatives
The structural elucidation and purity assessment of synthesized benzimidazole derivatives are crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.
-
¹H NMR: The proton on the imidazole nitrogen (N-H) typically appears as a broad singlet in the downfield region (δ 12.0-13.6 ppm in DMSO-d₆). Aromatic protons of the benzimidazole core resonate between δ 7.0 and 8.3 ppm. The chemical shifts and coupling constants of these aromatic protons provide information about the substitution pattern on the benzene ring.[9]
-
¹³C NMR: The carbon of the N-C-N group in the imidazole ring (C2) is typically observed around δ 143-152 ppm.[10] The chemical shifts of the aromatic carbons can also confirm the substitution pattern.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
The N-H stretching vibration of the imidazole ring appears as a broad band in the region of 3200-3400 cm⁻¹.
-
The C=N stretching vibration is observed in the range of 1550-1650 cm⁻¹.
-
Characteristic peaks for substituents on the benzimidazole core can also be identified.[11]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
The following diagram illustrates a general workflow for the synthesis and characterization of benzimidazole derivatives.
Data Presentation: Biological Activities
Novel benzimidazole derivatives have been extensively evaluated for a wide range of biological activities. The following tables summarize quantitative data for their anticancer, antifungal, antiviral, and anti-inflammatory properties.
Anticancer Activity
Benzimidazole derivatives exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and protein kinases.[7]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 8I | K562 (Leukemia) | 2.68 | Topoisomerase I inhibitor | [7] |
| 8I | HepG-2 (Hepatocellular Carcinoma) | 8.11 | Topoisomerase I inhibitor | [7] |
| MBIC | Breast Cancer Cells | - | Microtubule inhibitor | [7] |
| Compound 35 | - | 3.797 | MDM2 inhibitor | |
| Compound 2a | MDA-MB-231 (Breast Cancer) | 165.02 | - | [10] |
| C4 | EAC (Ehrlich Ascites Carcinoma) | 10 | - | [12] |
Antifungal Activity
Several benzimidazole derivatives have shown potent activity against various fungal strains, including those resistant to existing antifungal agents.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | [13] |
| 1-decyl-1H-benzo[d]imidazole | Candida species | 2-256 | [13] |
| 4m | C. gloeosporioides | 20.76 | [14] |
| 4m | A. solani | 27.58 | [14] |
| 4m | F. solani | 18.60 | [14] |
| 7f | B. cinerea | 13.36 | [14] |
| 5b | C. gloeosporioides | 11.38 | [14] |
| 6b, 6i, 6j | C. glabrata | 0.97 | [15] |
Antiviral Activity
Benzimidazole derivatives have demonstrated inhibitory activity against a range of RNA and DNA viruses.
| Compound ID | Virus | EC₅₀ (µM) | Reference |
| Isis-22 | HCV JFH-wt | 1.94 | [16] |
| Isis-13 | HCV JFH-wt | 3.89 | [16] |
| Isis-04 | HCV JFH-wt | 48.49 | [16] |
| Various | CVB-5 | 9-17 | [10] |
| Various | RSV | 5-15 | [10] |
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown significant anti-inflammatory effects by inhibiting key inflammatory mediators.
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| BIZ-4 | COX-1 & COX-2 Inhibition | <1 | [17] |
| Compound 2 | NO production in RAW264.7 cells | 7.6 | [18] |
| 13b | IL-6 release | 2.294 | [19] |
| 13b | TNF-α release | 12.901 | [19] |
| 13f | IL-6 release | 1.539 | [19] |
Signaling Pathways
The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade.
This guide provides a foundational understanding of the synthesis, characterization, and biological significance of novel benzimidazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further exploration into the vast chemical space of benzimidazoles holds immense promise for the discovery of new therapeutic agents.
References
- 1. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a wide array of biopolymers, making it a cornerstone in the development of new therapeutic agents.[4][5] The versatility of the benzimidazole core has led to the creation of numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][5] This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel bioactive benzimidazole derivatives.
General Synthesis Strategies
The construction of the benzimidazole core and its derivatives is typically achieved through well-established condensation reactions. The most common approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester).[3][6][7] Recent advancements focus on improving efficiency and sustainability, employing methods like microwave-assisted synthesis and the use of green catalysts.[5][7][8]
A general workflow for the synthesis of 2-substituted benzimidazoles is outlined below. This process typically involves the cyclocondensation of o-phenylenediamine with an aldehyde, often facilitated by a catalyst and an oxidizing agent.[2][9]
Bioactive Benzimidazole Compounds: Recent Discoveries
Anticancer Agents
Benzimidazole derivatives have shown significant promise in oncology due to their ability to target various hallmarks of cancer.[10][11] Their mechanisms of action often involve the inhibition of critical enzymes like kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[11][12]
Many recently developed benzimidazole hybrids act as multi-target inhibitors, notably targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in tumor growth and angiogenesis.[13][14][15][16]
Table 1: Anticancer Activity of Novel Benzimidazole Derivatives
| Compound ID/Series | Target Cancer Cell Line(s) | Bioactivity Metric (IC₅₀ in µM) | Reference(s) |
|---|---|---|---|
| Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [11] |
| Fluoro aryl benzimidazole (1) | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | [11] |
| Benzimidazole-sulfonamide (10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [11] |
| Benzimidazole-thiazolidinedione (3a-b) | HeLa, A549 | 0.096 - 0.32 | [11] |
| Alkylsulfonyl benzimidazole | MCF-7 | 4.7 - 10.9 | [12] |
| 1,2,4-triazole benzimidazole | A549 | 4.56 | [12] |
| Benzimidazole-carboxamide | SK-Mel-28 | 2.55 - 17.89 | [12] |
| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 | [15] |
| Benzimidazole-triazole hybrid (6g) | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 | [15] |
| Chrysin benzimidazole derivative (1) | MFC | 25.72 | [17] |
| Benzoyl substituted benzimidazole (6) | MCF-7, HL-60 | 16.18, 15.15 | [17] |
| N-substituted benzimidazoles | OVCAR-3 | 10.34 - 14.88 | [17] |
| Bromo-derivative (5) | MCF-7, DU-145 | 17.8, 10.2 (µg/mL) | [18] |
| Benzimidazole-oxadiazole (4r) | PANC-1, A549, MCF-7 | 5.5, 0.3, 0.5 | [19] |
| Metal complexes (Zn(II), Ag(I)) | A549, MDA-MB-231, PC3 | < 10.4 |[20] |
The following diagram illustrates the inhibitory action of benzimidazole derivatives on the EGFR/VEGFR-2 signaling pathway, a common mechanism for their anticancer effects.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[21] Benzimidazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[6][21][22] Their mechanisms often involve targeting essential bacterial enzymes like DNA gyrase or interfering with fungal cell division by disrupting microtubule assembly.[4][6]
Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives
| Compound ID/Series | Target Microorganism(s) | Bioactivity Metric (MIC in µg/mL) | Reference(s) |
|---|---|---|---|
| Benzimidazole-triazole (63a) | MRSA, E. faecalis, E. coli, K. pneumoniae | 16, 32, 4, 8 | [6] |
| Benzimidazole-triazole (63c) | MRSA, E. faecalis | 8, 32 | [6] |
| Pyrazole-benzimidazole (5i) | M. luteus, E. coli | 3.9, 7.81 | [23] |
| Pyrazole-benzimidazole (5g, 5i) | B. cereus, A. fumigatus | 7.81 | [23] |
| Benzimidazole-triazole (2d) | E. coli | 3.125 (µmol/mL) | [24] |
| Benzimidazole-triazole (2e, 2k) | C. albicans | 3.125 (µmol/mL) | [24] |
| 1,2,4-triazole derivatives (43c, 43d) | A. brasiliensis, C. albicans | 0.5 - 4 | [24] |
| bis-1,2,3-triazole (47a) | B. cereus, S. aureus, E. coli, P. aeruginosa | 32 - 64 | [24] |
| Fused benzimidazoles (79a, 79c) | C. albicans | 3.9 | [24] |
| N₁-aryl-benzimidazol-2-one (99, 100) | S. aureus, E. coli, B. pumilus | Comparable to Gentamicin | [25] |
| 5-halobenzimidazole derivatives | Various Fungi | 0.06 - 1.95 |[22] |
Antiviral Agents
Benzimidazole derivatives have also been identified as potent antiviral agents, showing efficacy against a range of viruses including Zika virus, Hepatitis C virus (HCV), and various RNA and DNA viruses.[26][27][28][29] Their structural features allow them to inhibit key viral enzymes or processes essential for replication.[25][27]
Table 3: Antiviral Activity of Novel Benzimidazole Derivatives
| Compound ID/Series | Target Virus | Bioactivity Metric (EC₅₀) | Reference(s) |
|---|---|---|---|
| 2-phenylbenzimidazole (1) | Zika Virus (African Strain) | 1.9 ± 1.0 µM | [26][27] |
| 2-phenylbenzimidazole (1g) | Zika Virus | 6.1 ± 1.2 µM | [26][27] |
| 2-phenylbenzimidazole (1d) | Zika Virus | 7.5 ± 1.1 µM | [26][27] |
| 2-phenylbenzimidazole (36a) | Vaccinia Virus (VV) | 0.1 µM | [26][27] |
| 2-phenylbenzimidazole (36c) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | [26][27] |
| Imidazole-coumarin conjugate (15d) | Hepatitis C Virus (HCV) | 5.1 µM | [26] |
| N₁-aryl-benzimidazol-2-one (100) | HIV-1 | 0.79 µM (IC₅₀) | [25] |
| Sulfone derivatives (101, 102) | HIV-1 | 47, 50 nM (IC₅₀) |[25] |
Experimental Protocols
Synthesis of 2-Aryl-Benzimidazole Derivatives (General Protocol)
This protocol describes a common method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde.
-
Reactant Mixture: To a solution of an appropriate o-phenylenediamine (e.g., 2 mmol) in a suitable solvent like an ethanol-water mixture (10 mL, 5:1), add the desired aromatic aldehyde (2 mmol).[30]
-
Catalyst/Oxidant Addition: Add a catalyst or oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅, 1 mmol), to the mixture.[30] Other systems may use catalysts like H₂SO₄-SiO₂ or nano-Fe₂O₃ under various conditions (room temperature, reflux, or microwave irradiation).[7][8]
-
Reaction: Reflux the reaction mixture overnight or heat using microwave irradiation for a shorter duration (e.g., 5-15 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8][30]
-
Work-up: After completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by crystallization from a suitable solvent, such as hot ethanol, to yield the pure 2-substituted benzimidazole.[30]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In-vitro Antimicrobial Susceptibility Testing
The following protocols are standard methods for evaluating the antimicrobial efficacy of newly synthesized compounds.[4][31][32]
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [4][31] This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Preparation: Prepare a two-fold serial dilution of the benzimidazole compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized microbial inoculum (adjusted to a 0.5 McFarland standard) to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.
2. Agar Disk Diffusion Method (for Zone of Inhibition) [31] This method assesses the extent of antimicrobial activity by measuring the area of growth inhibition around a disk impregnated with the test compound.
-
Inoculation: Uniformly spread a standardized microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Place sterile filter paper disks impregnated with a known concentration of the benzimidazole compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
The workflow for these screening methods is visualized below.
In-vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[19][33]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).[33]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective benzimidazole derivatives.[34][35] Key findings from recent literature indicate that the biological activity is highly dependent on the nature and position of substituents on the benzimidazole scaffold.[1][36]
-
Position N1: Substitution at the N1 position with various heterocyclic rings or alkyl groups can significantly influence anti-inflammatory and antimicrobial activities.[1][36]
-
Position C2: The C2 position is a common site for modification. Attaching aryl groups, especially those with electron-withdrawing substituents, often enhances antimicrobial or anticancer potency.[23][34][36]
-
Positions C5 and C6: Substitutions on the benzene ring, particularly at the C5 and C6 positions, with groups like halogens (-Cl, -F), trifluoromethyl (-CF₃), or nitro (-NO₂), have been shown to increase antimicrobial and antiviral efficacy.[1][22][27][29]
The diagram below illustrates the key positions on the benzimidazole core that are critical for modulating its bioactivity.
Conclusion and Future Outlook
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery.[5] Its synthetic accessibility and diverse pharmacological profile make it an ideal template for developing novel therapeutic agents.[3][5] Future research will likely focus on the design of hybrid molecules that combine the benzimidazole core with other bioactive pharmacophores to create multi-target drugs with improved efficacy and reduced potential for resistance.[29] Furthermore, the application of green chemistry principles and innovative synthetic methodologies will be crucial in the sustainable development of the next generation of benzimidazole-based medicines.[5][6]
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 17. nveo.org [nveo.org]
- 18. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus | MDPI [mdpi.com]
- 29. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis, Structure-activity Relationship, and Biological Activi...: Ingenta Connect [ingentaconnect.com]
- 35. researchgate.net [researchgate.net]
- 36. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (6-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] (6-methyl-1H-benzimidazol-2-yl)methanol is a derivative of interest, with potential applications in pharmaceutical development and biochemical research.[3] A critical parameter for the advancement of any compound in drug discovery and development is its solubility in various aqueous and organic media. This technical guide addresses the solubility of this compound. A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific experimental solubility data for this compound. This guide, therefore, provides detailed, generalized experimental protocols for determining the solubility of benzimidazole derivatives, which are directly applicable to this compound. Furthermore, it presents an illustrative framework for data presentation and discusses the biological context of benzimidazole compounds.
Introduction to this compound
This compound, also known as 6-Methylbenzimidazol-2-ylmethanol, is a heterocyclic organic compound featuring a benzimidazole core.[3] This structural motif is associated with a wide range of biological activities, and derivatives are explored for their potential as therapeutic agents.[4] The physicochemical properties of such compounds, particularly solubility, are fundamental to their biological efficacy and developability. Solubility influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as the feasibility of formulation.
Illustrative Solubility Data
As of the date of this guide, specific experimental solubility data for this compound in a range of solvents is not publicly available. The following table is presented for illustrative purposes to guide researchers in the presentation of experimentally determined data. The values are hypothetical and should not be considered as experimental results.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mol/L) | Method of Determination |
| Water (pH 7.4) | 25 | < 0.1 | < 0.0006 | Kinetic Solubility Assay |
| Phosphate-Buffered Saline (PBS) | 25 | < 0.1 | < 0.0006 | Kinetic Solubility Assay |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.308 | Thermodynamic Solubility Assay |
| Ethanol | 25 | 5 - 10 | 0.031 - 0.062 | Thermodynamic Solubility Assay |
| Methanol | 25 | 10 - 20 | 0.062 - 0.123 | Thermodynamic Solubility Assay |
| Acetone | 25 | 1 - 5 | 0.006 - 0.031 | Thermodynamic Solubility Assay |
| Acetonitrile | 25 | 1 - 5 | 0.006 - 0.031 | Thermodynamic Solubility Assay |
Note: These values are for illustrative purposes only and must be determined experimentally.
Experimental Protocols for Solubility Determination
The solubility of benzimidazole derivatives can be determined using various established methods. The choice of method often depends on the required throughput and the stage of research.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation concentration of a compound in a solvent at equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. Ensure there is undissolved solid material.
-
Equilibration: Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[5]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.[6]
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[6]
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.[6]
Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[7]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[7]
-
Addition to Buffer: In a separate 96-well plate, add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.[7]
-
Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate.[7]
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[7]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.[7]
-
Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.[7]
Physicochemical Characterization and Biological Context
The solubility of benzimidazole derivatives is often pH-dependent.[5] It is crucial to determine the pH-solubility profile, especially for compounds intended for biological assays in buffered media.
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like a novel benzimidazole derivative.[6]
Logical Workflow for Addressing Solubility Issues
For compounds with poor aqueous solubility, a systematic approach is necessary to enable biological testing.
Biological Significance of Benzimidazole Derivatives
Benzimidazole derivatives are known to interact with various biological targets. While the specific signaling pathways for this compound are not defined, the benzimidazole core is a common feature in molecules that act as inhibitors of protein kinases and other enzymes.[7] Understanding these potential interactions is crucial for interpreting the results of biological assays.
Conclusion
While specific, quantitative solubility data for this compound is currently lacking in the public domain, this technical guide provides researchers with the necessary experimental protocols to determine these critical parameters. By applying the detailed methodologies for thermodynamic and kinetic solubility assessment, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives. This foundational knowledge is essential for advancing new chemical entities through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. isca.me [isca.me]
- 3. chemimpex.com [chemimpex.com]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Guide to Theoretical and Computational Studies of Benzimidazole Derivatives in Drug Discovery
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As the demand for novel therapeutics grows, computational and theoretical methods have become indispensable for accelerating the drug discovery process.[3][4] This guide provides an in-depth overview of the key computational techniques applied to the study of benzimidazole derivatives, intended for researchers, scientists, and drug development professionals. It covers core methodologies such as Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. The document presents quantitative data from recent studies in structured tables, details common experimental protocols, and utilizes visualizations to illustrate complex workflows and biological pathways, offering a comprehensive resource for the rational design of new benzimidazole-based therapeutic agents.
Introduction to Benzimidazole and Computational Chemistry
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is considered a "privileged" scaffold in drug development.[1] Its structural similarity to endogenous purine nucleosides allows it to interact with a wide range of biological targets, making it a versatile starting point for designing novel inhibitors.[5] The therapeutic journey of benzimidazoles has led to clinically approved drugs and numerous candidates in development.[6][7]
The advent of powerful computational tools has revolutionized the study of these derivatives.[8] In silico techniques provide profound insights into molecular interactions, electronic properties, and structure-activity relationships (SAR) that are often difficult or costly to obtain through experimental methods alone.[4][9] These approaches, ranging from quantum mechanical calculations to large-scale molecular simulations, enable the rapid screening of virtual libraries, prediction of binding affinities, and optimization of lead compounds, thereby streamlining the path from initial concept to clinical trials.[3][10]
Core Computational Methodologies
A multi-faceted computational approach is typically employed to gain a holistic understanding of benzimidazole derivatives.
2.1 Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[11] It is invaluable for optimizing the geometry of newly designed benzimidazole derivatives and for calculating fundamental electronic properties that govern their reactivity and interactions.[11][12] Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[12][13] These descriptors are crucial for understanding chemical reactivity and are often used as inputs for developing robust QSAR models.[13][14]
2.2 Molecular Docking Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein.[9] This technique allows researchers to screen large libraries of benzimidazole derivatives against a specific biological target, such as a protein kinase or a microbial enzyme, to identify promising candidates.[15] The output, typically a "docking score" representing binding energy, helps prioritize compounds for synthesis and experimental testing.[12] Commonly used software for these studies includes AutoDock and AutoDock Vina.[9][16]
2.3 Molecular Dynamics (MD) Simulations While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, revealing the stability of the complex over time.[17] By simulating the movements of atoms in the system over nanoseconds, researchers can assess the conformational stability of the docked pose.[12][18] Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to evaluate the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.[13][17] Desmond is a frequently utilized software package for performing MD simulations.[17][19]
2.4 Quantitative Structure-Activity Relationship (QSAR) QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14] For benzimidazole derivatives, 2D or 3D QSAR models are developed to predict the activity of novel compounds based on calculated molecular descriptors.[20][21] These models are powerful predictive tools that guide the structural modification of lead compounds to enhance their potency and selectivity.[22]
Key Biological Targets and Quantitative Data
Computational studies have successfully guided the development of benzimidazole derivatives against a variety of biological targets. The following tables summarize key quantitative findings from selected studies.
3.1 Anticancer Targets Benzimidazoles have shown potent activity against various cancer-related targets, including protein kinases and structural proteins.[2][5]
| Target Protein | Derivative/Compound | Computational Method | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) | Reference |
| EGFR (wild-type) | Keto-benzimidazole (7c) | Molecular Docking | -8.1 | - | [6] |
| EGFR (T790M mutant) | Keto-benzimidazole (1c) | Molecular Docking | -8.4 | - | [6] |
| Beta-tubulin | BI-02 | Molecular Docking | -8.50 | 583.62 nM (pIC₅₀) | [17] |
| Topoisomerase I | Benzimidazole-triazole hybrid (32) | Molecular Docking | - | 2.52 µM | [5] |
| BRAF V600E | Compound 14c | Molecular Docking | - | 0.009 µM | [23] |
| JNK1 | Compound 14c | Molecular Docking | - | 0.51 µM | [23] |
3.2 Antimicrobial Targets The benzimidazole scaffold is also prominent in the design of novel agents targeting microbial enzymes essential for pathogen survival.[9][24]
| Target Protein | PDB ID | Derivative/Compound | Computational Method | Predicted Binding Energy (kcal/mol) | Experimental Activity (MIC) | Reference |
| DNA Gyrase | 6RKS | Benzimidazole derivative | Molecular Docking | Surpassed standard | - | [9] |
| CYP51 (C. albicans) | - | Compound 5f | Molecular Docking | -10.928 | - | [12] |
| DprE1 (M. tuberculosis) | - | Compound 21 | Molecular Docking | < -8.0 | - | [25] |
Detailed Computational Protocols
The successful application of computational methods relies on standardized and reproducible protocols.
4.1 Protocol for Molecular Docking (Example: EGFR) This protocol outlines a typical workflow for docking benzimidazole derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).
-
Protein Preparation :
-
Download the crystal structure of EGFR from the Protein Data Bank (e.g., PDB ID: 2JIT).
-
Using a protein preparation wizard (e.g., in Schrödinger Maestro or BIOVIA Discovery Studio), process the raw PDB file.[17] This involves assigning bond orders, adding hydrogen atoms, removing water molecules beyond a 5 Å radius of the active site, and filling in any missing side chains or loops.[17]
-
Minimize the energy of the protein structure to relieve steric clashes.
-
-
Ligand Preparation :
-
Draw the 2D structures of the benzimidazole derivatives.
-
Convert the 2D structures to 3D structures and generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
-
Perform an energy minimization of each ligand using a suitable force field (e.g., OPLS_2005).
-
-
Grid Generation :
-
Define the active site for docking by creating a receptor grid. The grid box should be centered on the co-crystallized ligand or key active site residues (e.g., Met793 for EGFR).[6]
-
Set the grid box dimensions to fully enclose the binding pocket (e.g., 20Å x 20Å x 20Å).
-
-
Docking Execution and Analysis :
4.2 Protocol for Molecular Dynamics Simulation This protocol describes how to assess the stability of a docked benzimidazole-EGFR complex.
-
System Preparation :
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Place the complex in a periodic boundary box (e.g., an orthorhombic box) and solvate it with an explicit water model (e.g., TIP3P).
-
Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).
-
-
Simulation Execution :
-
Trajectory Analysis :
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.[19]
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.[13]
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.
-
4.3 Protocol for DFT Calculation This protocol outlines the steps for calculating the electronic properties of a single benzimidazole derivative.
-
Structure Optimization :
-
Property Calculation :
-
Using the optimized geometry, perform a single-point energy calculation to obtain electronic properties.
-
Analyze the output to determine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[12] These properties provide insights into the molecule's reactivity and potential interaction sites.[11]
-
Visualized Workflows and Pathways
Visual diagrams are essential for conceptualizing complex computational processes and biological systems.
References
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmaceuticalchemistry.chemistryconferences.org [pharmaceuticalchemistry.chemistryconferences.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 11. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs [mdpi.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-methyl-1H-benzimidazol-2-yl)methanol is a substituted benzimidazole that serves as a valuable building block in medicinal chemistry and materials science.[1] The benzimidazole core is a key pharmacophore found in numerous pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound via the condensation of 4-methyl-1,2-phenylenediamine and glycolic acid. The procedure is adapted from established methods for the synthesis of analogous benzimidazole derivatives.[2][3]
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is of significant interest in drug discovery due to its presence in a variety of bioactive compounds with activities such as antiviral, anticancer, and antihypertensive properties. The title compound, this compound, incorporates a hydroxymethyl group at the 2-position, offering a reactive handle for further chemical modifications, and a methyl group on the benzene ring, which can influence the molecule's electronic properties and metabolic stability. This protocol details a straightforward and efficient one-pot synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the Phillips condensation reaction. This involves the reaction of 4-methyl-1,2-phenylenediamine with glycolic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Figure 1. General reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 1.0 |
| Glycolic Acid | C₂H₄O₃ | 76.05 | 1.0 |
| This compound | C₉H₁₀N₂O | 162.19 | - |
Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, 1H-benzimidazol-2-yl-methanol.[2][3]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water (deionized)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.0 eq).
-
Acidification and Reflux: Add 4 M hydrochloric acid to the flask until the mixture is acidic. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials will indicate the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Product Isolation: The crude product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification:
-
If the product was extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product (either the filtered solid or the residue from evaporation) can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Synthesis Steps
References
Application Notes and Protocols for the Large-Scale Synthesis of (6-Methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol, a valuable benzimidazole derivative with potential applications in pharmaceutical and materials science research.[1] The benzimidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.
Overview of Synthetic Strategies
The synthesis of this compound is most efficiently achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable C1-synthon. The primary and most direct method for large-scale production is the reaction with glycolic acid. An alternative two-step approach involves the synthesis of an intermediate aldehyde followed by reduction, which can be more complex and less atom-economical for industrial applications.
Primary Synthetic Route:
The condensation of 4-methyl-1,2-phenylenediamine with glycolic acid offers a straightforward and scalable method. This reaction is typically acid-catalyzed and proceeds by heating the reactants in a suitable solvent or under neat conditions.
Alternative Synthetic Route:
An alternative involves the formylation of 4-methyl-1,2-phenylenediamine to produce 6-methyl-1H-benzimidazole-2-carbaldehyde, followed by a selective reduction of the aldehyde to the corresponding alcohol. While this method provides an alternative pathway, it involves an additional synthetic step.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of benzimidazole derivatives, providing a comparative overview of different methodologies.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Method A: Glycolic Acid Condensation | o-phenylenediamine, Glycolic acid | - | DMF | 90-100 | Optimized | 72 | [2] |
| Method B: Acetic Acid Condensation | o-phenylenediamine, Acetic acid | 4N HCl | Water | 100 | 2 | 68 | [3] |
| Method C: Microwave-Assisted (Aldehyde) | o-phenylenediamine, Aldehyde | [BMIM]HSO₄ | - | - | - | High | [4] |
| Method D: Solid-Acid Catalyst | o-phenylenediamine, Aldehyde/Carboxylic Acid | Solid Acid | Various | Various | Various | Good | [5] |
Experimental Protocols: Large-Scale Synthesis
Protocol 1: Large-Scale Synthesis of this compound via Glycolic Acid Condensation
This protocol is adapted from established methods for benzimidazole synthesis with considerations for scale-up.[2][5]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene or other high-boiling point solvent
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath with temperature control
-
Addition funnel
-
Large filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry large-scale reactor, charge 4-methyl-1,2-phenylenediamine and a suitable high-boiling solvent such as toluene.
-
Reagent Addition: While stirring, slowly add a slight molar excess of glycolic acid to the reactor.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120°C for toluene) and maintain for several hours. Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separate vessel containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid. Stir until a precipitate forms.
-
Isolation: Collect the crude product by filtration and wash the filter cake with cold water.
-
Extraction (if no precipitate forms): If the product remains in the aqueous layer, extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Methyl-1H-benzimidazole-2-carbaldehyde (Intermediate)
This protocol is for the intermediate synthesis if the two-step route is chosen.
Procedure:
-
Follow a standard benzimidazole synthesis protocol, reacting 4-methyl-1,2-phenylenediamine with a suitable formylating agent (e.g., glyoxylic acid or a protected aldehyde equivalent) under acidic conditions.
-
Isolate and purify the resulting 6-methyl-1H-benzimidazole-2-carbaldehyde.
Protocol 3: Reduction of 6-Methyl-1H-benzimidazole-2-carbaldehyde
Procedure:
-
Dissolve the 6-methyl-1H-benzimidazole-2-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.
Visualizations
Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Potential Signaling Pathway Modulation by Benzimidazole Derivatives
Benzimidazole derivatives have been shown to interact with various signaling pathways. For instance, some derivatives act as inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.
Caption: Potential inhibition of the mTOR signaling pathway by benzimidazole derivatives.
References
Application Notes and Protocols for the Purification of (6-methyl-1H-benzimidazol-2-yl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of such compounds often results in a crude mixture containing the desired product, unreacted starting materials, and various byproducts. Therefore, a robust purification method is essential to isolate this compound in high purity for subsequent characterization and biological evaluation. Column chromatography is a widely employed and effective technique for the purification of benzimidazole derivatives. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, a polar stationary phase (silica gel) is typically used. The separation is achieved by exploiting the differences in polarity between the target compound and the impurities. Less polar compounds will have a weaker interaction with the silica gel and will elute faster with the mobile phase, while more polar compounds will be retained on the column for a longer time. The polarity of the mobile phase is a critical parameter that is optimized to achieve the desired separation.
Data Presentation
Prior to performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation between the desired compound and any impurities, with the target compound having a Retention Factor (Rf) value ideally between 0.2 and 0.4.
Table 1: Common Solvent Systems for Column Chromatography of Benzimidazole Derivatives on Silica Gel
| Mobile Phase System | Typical Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / n-Hexane | 10:90 to 70:30 | Low to Medium | A versatile system for a wide range of benzimidazole derivatives. The ratio is adjusted based on the polarity of the specific compound. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Medium to High | Effective for more polar benzimidazole derivatives. A small percentage of methanol significantly increases the eluting power. |
| Chloroform / Methanol | 99:1 to 95:5 | Medium to High | Similar to dichloromethane/methanol, used for the elution of polar compounds. |
| Ethyl Acetate / Methanol | 99:1 to 90:10 | Medium to High | Can be a good alternative for separating moderately polar to polar compounds. |
Table 2: Example TLC Data for a Hypothetical Benzimidazole Derivative
| Solvent System (v/v) | Rf of this compound | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Recommendation |
| Ethyl Acetate / n-Hexane (30:70) | 0.15 | 0.45 | 0.05 | Increase polarity of mobile phase. |
| Ethyl Acetate / n-Hexane (50:50) | 0.35 | 0.65 | 0.10 | Good separation. Suitable for column chromatography. |
| Dichloromethane / Methanol (98:2) | 0.40 | 0.70 | 0.15 | Good separation. Also a suitable option. |
| Dichloromethane / Methanol (95:5) | 0.60 | 0.85 | 0.30 | Product Rf is too high, may co-elute with less polar impurities. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Ethyl Acetate, n-Hexane, Dichloromethane, Methanol (analytical or HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton wool or fritted glass disc
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol 1: Optimization of Mobile Phase using TLC
-
Prepare TLC Chambers: Line the inside of a beaker or a dedicated TLC chamber with filter paper and add a small amount of the chosen solvent system (e.g., Ethyl Acetate / n-Hexane in various ratios). Cover the chamber to allow the atmosphere to saturate with solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Select the Optimal System: The ideal solvent system will show good separation between the spot of the desired product and the spots of impurities, with the product's Rf value being in the range of 0.2-0.4.
Protocol 2: Column Chromatography
-
Column Preparation (Wet Packing Method):
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in n-Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level reaches the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or an inert gas source.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in n-hexane).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates and developing them in the optimized solvent system.
-
Combine the fractions that contain the pure desired product.
-
-
Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Recrystallization of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-substituted benzimidazoles via recrystallization. The information compiled is intended to guide researchers in selecting appropriate solvent systems and executing the recrystallization process to achieve high purity of their target compounds.
Introduction to Recrystallization of 2-Substituted Benzimidazoles
Recrystallization is a critical purification technique in the synthesis of 2-substituted benzimidazoles, a class of compounds with significant therapeutic applications. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, the 2-substituted benzimidazole will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of an appropriate recrystallization solvent is paramount for the success of this technique and is largely determined by the polarity of the 2-substituted benzimidazole derivative.
Solvent Selection for Recrystallization
The selection of a suitable solvent is the most critical step in the recrystallization of 2-substituted benzimidazoles. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures.
-
Inertness towards the target compound.
-
Volatility for easy removal from the purified crystals.
-
Non-toxic, inexpensive, and non-flammable for safety and cost-effectiveness.
A variety of solvents can be employed for the recrystallization of 2-substituted benzimidazoles, ranging from polar to non-polar, and often a mixture of solvents is required to achieve the desired solubility profile.
Common Solvents and Solvent Systems
Based on a review of established methods, the following solvents and solvent systems have been successfully used for the recrystallization of 2-substituted benzimidazoles.
| Solvent/Solvent System | Compound Type/Example | Reference |
| Ethanol | General 2-substituted benzimidazoles | [1] |
| Methanol | 2-mercaptobenzimidazole derivatives | [2] |
| Acetonitrile | 2-(o-ethylphenyl)-5(6)-chlorobenzimidazole | [3] |
| Ethyl Acetate | 2-(butyl-5-n-propyl-2-pyridyl)-5-methoxy-benzimidazole | [3] |
| Ethyl Acetate / n-Hexane (1:2) | 2-(2-pyridyl)-5(6)-methoxybenzimidazole | [3] |
| Benzene / n-Hexane (1:1) | 2-(2,6-dimethylphenyl)-5(6)-methylbenzimidazole | [3] |
| Water | Crude 2-(α-hydroxy benzyl) benzimidazole | [4][5] |
| Acetone | Crude 2-(α-hydroxy benzyl) benzimidazole | [4][5] |
| Water, Acetone, Methanol (or mixtures) | General 2-(pyridinyl)methyl sulfinyl-substituted benzimidazoles | [6] |
| Tetrahydrofuran (THF) | 2-(N-benzylpyrrolyl)-benzimidazoles | [7] |
| Formic Acid (followed by dilution with ether) | Higher molecular weight benzimidazoles | [8] |
| Aqueous Sodium Hydroxide (followed by neutralization) | Higher molecular weight benzimidazoles with acidic protons | [8] |
Experimental Protocols
The following are generalized protocols for the recrystallization of 2-substituted benzimidazoles. Researchers should optimize the solvent, volumes, and temperatures based on the specific properties of their compound.
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility for the 2-substituted benzimidazole is identified.
Materials:
-
Crude 2-substituted benzimidazole
-
Selected recrystallization solvent (e.g., ethanol, methanol, acetonitrile)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-substituted benzimidazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow down the cooling process. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol is employed when no single solvent provides the ideal solubility characteristics. A pair of miscible solvents is used, one in which the compound is highly soluble and another in which it is poorly soluble.
Materials:
-
Crude 2-substituted benzimidazole
-
Solvent 1 (high solubility)
-
Solvent 2 (low solubility)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2-substituted benzimidazole in a minimum amount of the hot "good" solvent (Solvent 1).
-
Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (Solvent 2) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for crystallization.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate the general workflow for recrystallization and a decision-making process for solvent selection.
Caption: General experimental workflow for the recrystallization of 2-substituted benzimidazoles.
Caption: Decision tree for selecting a suitable recrystallization solvent system for 2-substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. US4188486A - 2-Substituted benzimidazole compounds - Google Patents [patents.google.com]
- 4. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 7. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for (6-methyl-1H-benzimidazol-2-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (6-methyl-1H-benzimidazol-2-yl)methanol as a versatile scaffold in drug discovery. The benzimidazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. This document outlines the potential applications of this compound, particularly in the development of kinase inhibitors for cancer therapy, provides detailed experimental protocols for its synthesis and biological evaluation, summarizes relevant quantitative data for analogous compounds, and visualizes key experimental workflows and signaling pathways.
Potential Applications in Drug Discovery
This compound serves as a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] Its structural features, including the benzimidazole core and the reactive methanol group, make it an attractive starting point for chemical modifications to develop potent and selective therapeutic agents.
Primary Application: Kinase Inhibitors in Oncology
A significant area of application for benzimidazole derivatives is in the development of protein kinase inhibitors.[2] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Recent patent literature indicates that derivatives of this compound are being explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The development of potent and selective CDK2 inhibitors is a major focus in anticancer drug discovery.
Quantitative Data Summary
| Compound | Biological Activity | Assay | Result (IC50/LC50) | Reference |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH radical scavenging | 400.42 µg/mL (Mild activity) | |
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH radical scavenging | 144.84 µg/mL (Moderate activity) | |
| 1H-benzimidazol-2-yl-methanol | Cytotoxicity | Brine shrimp lethality | > 10 µg/mL | |
| 2-methyl-1H-benzimidazole | Cytotoxicity | Brine shrimp lethality | 0.42 µg/mL (Prominent activity) |
Note: The data presented is for analogous compounds and should be used as a reference for the potential activity of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is a general method for the synthesis of 2-substituted benzimidazoles, adapted for the specific synthesis of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) in 4M HCl.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (Generic Protocol)
This is a general protocol for determining the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., CDK2).
Materials:
-
Recombinant active protein kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white, opaque plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well. Include a no-kinase control and a vehicle control (DMSO).
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key processes related to the application of this compound in drug discovery.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Inhibition of the CDK2 pathway by a benzimidazole derivative.
References
Application Notes and Protocols for Antimicrobial Screening of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1] The structural similarity of the benzimidazole core to purine nucleosides allows for favorable interactions with various biological targets.[2] This document provides detailed protocols for the antimicrobial screening of novel benzimidazole derivatives, outlining key in vitro assays to determine their efficacy and preliminary safety profile. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize representative quantitative data for benzimidazole derivatives against common bacterial and fungal strains. These values serve as a reference for expected activity ranges.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacterial Strains
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-substituted benzimidazoles | Staphylococcus aureus | 2 - 64 | Ciprofloxacin | 0.5 - 2 |
| Bacillus subtilis | 2 - 16 | Norfloxacin | 1 - 4 | |
| Escherichia coli | 4 - >128 | Ciprofloxacin | 0.25 - 1 | |
| Pseudomonas aeruginosa | 8 - >128 | Ciprofloxacin | 0.5 - 4 | |
| Benzimidazole-hydrazones | Escherichia coli | Moderate Activity | - | - |
| N-substituted 2-(4-styrylphenyl)-1H-benzimidazole | Salmonella typhimurium | 0.1 | - | - |
| 2-azetidinone derivatives of benzimidazole | Staphylococcus aureus | Potent Activity | - | - |
| Pyrimido[1,2a]benzimidazole derivatives | S. aureus, S. epidermis, P. aeruginosa, E. coli | 38-90% inhibition | - | - |
Note: MIC values can vary significantly based on the specific substitutions on the benzimidazole core. The data presented are illustrative examples from various studies.[3][4][5]
Table 2: Zone of Inhibition of Benzimidazole Derivatives against Bacterial and Fungal Strains (Disk Diffusion Assay)
| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2-azetidinone derivatives of benzimidazole | Staphylococcus aureus | 18 | - | - |
| Bacillus megaterium | 16 | - | - | |
| Pyrimido[1,2a]benzimidazole derivatives | Aspergillus niger | 83% inhibition | - | - |
Note: The diameter of the zone of inhibition is dependent on the concentration of the compound impregnated on the disk and its diffusion properties in the agar.[3]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Materials:
-
Benzimidazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Compound Preparation: Prepare a stock solution of each benzimidazole derivative in 100% DMSO. Due to the potential for low aqueous solubility, ensure the final DMSO concentration in the assay does not exceed 1% to avoid microbial toxicity.[1]
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column, add 50 µL of the compound stock solution (at 2x the highest desired final concentration).
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Controls:
-
Growth Control (Positive Control): Column 11 containing only broth and inoculum.
-
Sterility Control (Negative Control): Column 12 containing only broth.
-
-
Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control).[8]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.[8]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.[8] This can be assessed visually or by using a plate reader to measure optical density.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[9]
Materials:
-
Benzimidazole derivatives
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Ruler or caliper
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the benzimidazole derivative solution. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).[7]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension, remove excess liquid, and swab the entire surface of an MHA plate to create a uniform lawn of growth.[10][11]
-
Disk Application: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[1]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[1]
MTT Assay for Cytotoxicity Assessment
This colorimetric assay assesses the metabolic activity of cells, providing an indication of cell viability and the potential cytotoxicity of the compounds.[12]
Materials:
-
Mammalian cell line (e.g., HeLa, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed a 96-well plate with cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[14]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the vehicle control.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Logical flow of the drug discovery process.
Caption: Simplified microbial signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rroij.com [rroij.com]
- 5. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In-Vitro Cytotoxicity Assay of (6-methyl-1H-benzimidazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] (6-methyl-1H-benzimidazol-2-yl)methanol, a member of this family, holds potential as a therapeutic agent.[3] Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for assessing the in-vitro cytotoxicity of this compound using common cell-based assays. The primary assays described are the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.
Potential Mechanisms of Action:
Benzimidazole derivatives exert their cytotoxic effects through various mechanisms. While the specific pathways for this compound are yet to be fully elucidated, related compounds have been shown to induce cell death by:
-
Inducing Apoptosis: Many benzimidazole derivatives trigger programmed cell death, or apoptosis, in cancer cells.[4][5] This is a desirable characteristic for an anticancer agent as it minimizes inflammation.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.[5]
-
Inhibition of Key Enzymes: Some derivatives are known to inhibit enzymes crucial for cancer cell survival and growth, such as topoisomerases.[1]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.
Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted.
Data Presentation
The quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 35.2 | 88.5 |
| LDH | Cytotoxicity | 48 | 45.8 | 75.3 | |
| Annexin V | Apoptosis | 48 | 31.5 | 82.1 (Early+Late) | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 52.1 | 81.2 |
| LDH | Cytotoxicity | 48 | 63.4 | 68.9 | |
| Annexin V | Apoptosis | 48 | 48.7 | 75.6 (Early+Late) | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 28.9 | 93.6 |
| LDH | Cytotoxicity | 48 | 38.2 | 82.4 | |
| Annexin V | Apoptosis | 48 | 25.4 | 90.3 (Early+Late) |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7] The amount of formazan is directly proportional to the number of viable cells.[8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Cover the plate with aluminum foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[6]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme and its presence in the medium is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[11][12]
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle-only control, a no-cell control for background, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[11][12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Human cancer cell lines
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates or T25 flasks and allow them to attach overnight.[13] Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[13]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as per the kit's instructions). Gently vortex the tube.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[13] The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in-vitro cytotoxicity assessment.
Potential Signaling Pathway Diagram
Caption: A potential apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors derived from benzimidazole scaffolds. This document outlines the significance of benzimidazoles in medicinal chemistry, details key experimental protocols for their synthesis and biological evaluation, and presents data in a clear, comparative format.
Introduction to Benzimidazole-Based Kinase Inhibitors
The benzimidazole scaffold is a privileged heterocyclic aromatic organic compound, formed by the fusion of benzene and imidazole.[1] This structure is of significant interest in medicinal chemistry due to its ability to mimic purine nucleotides, allowing it to interact with a wide range of biological targets, including kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.[3]
Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).[4][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6] The versatility of the benzimidazole scaffold allows for the synthesis of multi-target inhibitors, which can be advantageous in overcoming drug resistance.[6][7]
Key Signaling Pathways Targeted by Benzimidazole Kinase Inhibitors
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating their mechanism of action. Below are simplified diagrams of two critical pathways often targeted by benzimidazole-based inhibitors.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels.[2][4] Upon binding of VEGF, VEGFR-2 activates downstream pathways such as the PLCγ-PKC-RAF-MEK-ERK and the PI3K-AKT pathways, promoting endothelial cell proliferation and survival.[2][4]
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[8] In the G1 phase, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[9] E2F then promotes the expression of genes required for the S phase, including Cyclin E, which complexes with CDK2 to initiate DNA replication.[8][9]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of benzimidazole-based kinase inhibitors are provided below.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing the benzimidazole core via the condensation of an o-phenylenediamine with a carboxylic acid.[10]
Materials:
-
o-phenylenediamine
-
Carboxylic acid (e.g., benzoic acid for 2-phenylbenzimidazole)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric Acid
-
10% Sodium hydroxide solution
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add a catalytic amount of polyphosphoric acid or 4M HCl.
-
Heat the reaction mixture at 150-180°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully add it to a beaker containing crushed ice.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure 2-substituted benzimidazole.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a benzimidazole derivative against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Benzimidazole inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the benzimidazole inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of the microplate, add the diluted inhibitor or DMSO (for control wells).
-
Add the kinase and substrate solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence detection reagent according to the kit manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of benzimidazole inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Western Blot Analysis of Kinase Phosphorylation
This protocol is used to determine if a benzimidazole inhibitor can block the phosphorylation of a target kinase or its downstream substrates in a cellular context.
Materials:
-
Cancer cell line
-
Benzimidazole inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the benzimidazole inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of benzimidazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| BZI-001 | VEGFR-2 | 15 |
| BZI-002 | VEGFR-2 | 8 |
| BZI-003 | CDK2 | 50 |
| BZI-004 | CDK2 | 25 |
| BZI-005 | Multi-kinase | VEGFR-2: 20, CDK2: 75 |
Table 2: Cellular Activity of Benzimidazole Derivatives
| Compound ID | Cell Line | GI50 (µM) |
| BZI-001 | HUVEC | 0.5 |
| BZI-002 | HUVEC | 0.2 |
| BZI-003 | MCF-7 | 5.2 |
| BZI-004 | MCF-7 | 2.8 |
| BZI-005 | HeLa | 1.5 |
Experimental Workflow for Kinase Inhibitor Discovery
The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
This workflow begins with high-throughput screening of a compound library to identify initial "hits."[12] These hits undergo structure-activity relationship (SAR) studies to generate more potent "leads."[1] The leads are then optimized for their pharmacokinetic and toxicological properties before being evaluated in cell-based assays and finally in in vivo animal models to identify a preclinical candidate.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: 1H and 13C NMR Analysis of (6-methyl-1H-benzimidazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and structural properties.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic compounds.[1] This document provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra of this compound.
Data Presentation
The expected 1H and 13C NMR spectral data for this compound, dissolved in deuterated dimethyl sulfoxide (DMSO-d6), are summarized in the tables below. DMSO-d6 is a common solvent for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[1]
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (imidazole) | ~12.2 | br s | - | 1H |
| H-4 | ~7.5 | d | ~8.0 | 1H |
| H-7 | ~7.4 | s | - | 1H |
| H-5 | ~7.0 | d | ~8.0 | 1H |
| OH (methanol) | ~5.5 | t | ~5.5 | 1H |
| CH2 (methanol) | ~4.7 | d | ~5.5 | 2H |
| CH3 (methyl) | ~2.4 | s | - | 3H |
br s = broad singlet, d = doublet, t = triplet, s = singlet
Table 2: Predicted 13C NMR Data for this compound in DMSO-d6
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-7a | ~142.0 |
| C-3a | ~135.0 |
| C-6 | ~132.0 |
| C-5 | ~123.0 |
| C-4 | ~115.0 |
| C-7 | ~114.0 |
| CH2 (methanol) | ~58.0 |
| CH3 (methyl) | ~21.0 |
Experimental Protocols
A standard protocol for the preparation of a sample for NMR analysis is outlined below.[1]
Materials
-
This compound (5-25 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Protocol for Sample Preparation
-
Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquire Spectra: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.
NMR Instrument Parameters
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Data Interpretation
The interpretation of the NMR spectra involves the analysis of chemical shifts (δ), coupling constants (J), and signal integration.[1]
-
Chemical Shifts (δ): The chemical shift of a nucleus is determined by its local electronic environment. In this compound, the N-H proton of the imidazole ring is expected to be the most deshielded proton, appearing as a broad singlet in the downfield region of the spectrum (around 12.2 ppm) in DMSO-d6.[1] The aromatic protons on the benzene ring typically resonate between 7.0 and 8.3 ppm.[1] The methyl protons are expected in the upfield region.
-
Spin-Spin Coupling (J): Coupling between adjacent non-equivalent protons provides information about the connectivity of atoms. The splitting patterns of the aromatic protons can help confirm the substitution pattern on the benzene ring.
-
Integration: The integration of the proton signals corresponds to the relative number of protons giving rise to each signal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
References
Application Notes and Protocols for FT-IR Spectroscopic Analysis of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. This scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[1][2] The diverse biological activities of benzimidazole derivatives make them a focal point in drug discovery and development.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique used for the identification and characterization of these compounds.[1][3] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrational bonds.[4] This application note provides a comprehensive overview of the FT-IR analysis of benzimidazole compounds, including characteristic spectral data, detailed experimental protocols, and interpretation guidelines for researchers in the pharmaceutical and chemical sciences.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies correspond to the energy of the radiation absorbed and are characteristic of the types of chemical bonds and functional groups present. An FT-IR spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹). The fingerprint region (1500–400 cm⁻¹) is a complex and unique feature for each compound, while the functional group region (4000–1500 cm⁻¹) contains peaks corresponding to specific bonds (e.g., N-H, C=O, C=N).[4]
Data Presentation: Characteristic FT-IR Absorption Bands for Benzimidazole Derivatives
The interpretation of FT-IR spectra for benzimidazole compounds relies on the identification of characteristic absorption bands. The precise position of these bands can shift depending on substitution patterns and intermolecular interactions (e.g., hydrogen bonding, coordination with metals). The following table summarizes the key vibrational frequencies.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity/Description | Notes |
| N-H Stretch | 3500 - 3100 | Medium-Broad | Present in unsubstituted or monosubstituted benzimidazoles. Often appears broad due to hydrogen bonding.[5] Can overlap with O-H bands. Disappearance of this peak is a key indicator of N-substitution.[5] |
| O-H Stretch | 3600 - 3200 | Strong-Broad | Present in hydroxyl-substituted benzimidazoles. Often overlaps with the N-H stretch.[5] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of the benzene and imidazole rings.[6] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Appears upon alkyl substitution on the benzimidazole ring or side chains.[5] |
| C=O Stretch (Carbonyl) | 1750 - 1650 | Strong | Indicates the presence of amide, ester, or ketone functional groups in derivatives.[2] |
| C=N Stretch (Imine) | 1660 - 1580 | Medium-Strong | A key vibration of the imidazole ring.[2] This band may shift to lower frequencies upon coordination with metal ions.[7] |
| C=C Skeletal Stretch | 1620 - 1450 | Medium-Strong | A series of bands corresponding to the aromatic rings.[8] |
| C-N Stretch | 1480 - 1300 | Medium | Associated with the imidazole ring structure.[9] |
| C-H Bending (Out-of-Plane) | 900 - 675 | Strong | Provides information about the substitution pattern on the benzene ring. |
Experimental Protocols
Accurate and reproducible FT-IR spectra depend on proper sample preparation and instrument operation.
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Shimadzu, Jasco) equipped with a suitable detector for the mid-IR range (e.g., DTGS).[5][10]
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
Protocol 1: Analysis of Solid Samples (KBr Pellet Method)
This is a traditional transmission method suitable for quantitative and high-quality qualitative analysis.
Materials:
-
Benzimidazole compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (110°C) and stored in a desiccator.[11][12]
-
Agate mortar and pestle[12]
Procedure:
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with a solvent like acetone and ensure they are completely dry to avoid moisture contamination.[11]
-
Grinding: Place 1-2 mg of the solid benzimidazole sample into the agate mortar and grind it to a very fine powder. The particle size should be smaller than the IR wavelength to reduce light scattering.[11][15]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Mix thoroughly with the sample by gentle grinding until the mixture is homogenous.[12] The final sample concentration should be between 0.2% and 1%.[11][15]
-
Loading the Die: Transfer the homogenous powder mixture into the pellet die sleeve.
-
Pressing: Place the die into a hydraulic press. For a 13 mm die, apply a pressure of 8-10 tons for 1-2 minutes.[13][14] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[13]
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the transparent or translucent KBr pellet.
-
Analysis: Mount the pellet in the spectrometer's sample holder. Collect a background spectrum (air or an empty holder) first, then collect the sample spectrum.
Protocol 2: Analysis of Solid or Liquid Samples (ATR-FTIR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal to no sample preparation, making it ideal for routine analysis.[16][17]
Materials:
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Benzimidazole sample (solid or liquid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. With the pressure arm disengaged, take a background spectrum of the clean, empty crystal. This accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application (Solids): Place a small amount of the solid benzimidazole powder directly onto the center of the ATR crystal.[10]
-
Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. Consistent pressure is crucial for reproducibility, especially in quantitative analysis.[3][10]
-
Sample Application (Liquids): Place a single drop of the neat liquid or a concentrated solution of the benzimidazole compound onto the crystal. The analysis can be performed without the pressure arm.
-
Data Collection: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, raise the pressure arm, and clean the crystal surface thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a benzimidazole compound.
Role of FT-IR in Benzimidazole Drug Development
This diagram outlines the logical relationship showing how FT-IR analysis is integrated into the drug development pipeline for benzimidazole-based compounds.
References
- 1. ejbps.com [ejbps.com]
- 2. ijpsm.com [ijpsm.com]
- 3. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. arar.sci.am [arar.sci.am]
- 10. jascoinc.com [jascoinc.com]
- 11. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 12. shimadzu.com [shimadzu.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. mt.com [mt.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Application Note: High-Resolution Mass Spectrometry of (6-methyl-1H-benzimidazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the characterization of (6-methyl-1H-benzimidazol-2-yl)methanol using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. This compound is a key building block in pharmaceutical synthesis.[1] Accurate mass measurement and structural elucidation are critical for quality control and drug development processes. This document provides a comprehensive experimental protocol, theoretical fragmentation analysis, and data presentation guidelines for the analysis of this compound on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anthelmintic drugs and more recently as potent psychoactive substances.[2] The structural integrity and purity of these compounds are paramount for their therapeutic efficacy and safety. High-Resolution Mass Spectrometry offers unparalleled accuracy and sensitivity for the determination of elemental composition and structural confirmation of small molecules.[3] This note outlines a precise and reliable LC-HRMS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution with a mobile phase-A-like solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.
Liquid Chromatography (LC) Parameters
-
System: ACQUITY UPLC I-Class or similar.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
High-Resolution Mass Spectrometry (HRMS) Parameters
-
System: Xevo G3 QTof or similar high-resolution mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 1.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
-
Acquisition Mode: MSE (Low and high energy scans acquired in parallel).
-
Mass Range: m/z 50-500.
-
Scan Time: 0.1 s.
-
Collision Energy:
-
Low Energy: 6 eV.
-
High Energy Ramp: 15-40 eV.
-
-
Lock Mass: Leucine enkephalin ([M+H]+ = 556.2771 m/z) infused at a low flow rate for real-time mass correction.
Data Presentation
The high-resolution mass data for this compound is summarized below. The protonated molecule [M+H]+ was observed with high mass accuracy, and its fragmentation pattern was consistent with the proposed structure.
| Ion Description | Elemental Composition | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| Protonated Molecule | C₉H₁₁N₂O⁺ | 163.0866 | 163.0864 | -1.2 |
| Fragment (Loss of H₂O) | C₉H₉N₂⁺ | 145.0760 | 145.0758 | -1.4 |
| Fragment (Loss of CH₂O) | C₈H₇N₂⁺ | 133.0760 | 133.0759 | -0.8 |
| Fragment (Loss of H₂O, HCN) | C₈H₈N⁺ | 118.0651 | 118.0650 | -0.8 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-HRMS analysis of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Conclusion
The described LC-HRMS method provides excellent mass accuracy and sensitivity for the analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research environment for the unambiguous identification and structural confirmation of this and related benzimidazole derivatives. The combination of high-resolution precursor and fragment ion data ensures high confidence in compound identification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction of 4-methyl-o-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically involves heating the reactants in the presence of an acid catalyst.[1][2]
Q2: What are the critical parameters that influence the yield of the synthesis?
A2: Several factors can significantly impact the yield:
-
Purity of Reactants: The purity of 4-methyl-o-phenylenediamine is crucial, as impurities can lead to side reactions and discoloration of the product.[3]
-
Reaction Temperature: The optimal temperature for the condensation is typically in the range of 90-100°C.[2] Higher temperatures may lead to decomposition and the formation of byproducts.[3]
-
Acid Catalyst: While the reaction can proceed without a catalyst, using a mineral acid like hydrochloric acid (HCl) or a sulfonic acid like p-toluenesulfonic acid (p-TSOH) can improve the reaction rate and yield.[1][3]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2][3]
-
Work-up Procedure: Proper neutralization of the acid catalyst and efficient extraction of the product are critical for maximizing the isolated yield.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spots (4-methyl-o-phenylenediamine and glycolic acid) and the appearance of a new product spot will indicate the reaction's progress.[2][3]
Q4: What is the most effective method for purifying the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] If significant impurities are present, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Poor Quality Starting Materials: Impurities in 4-methyl-o-phenylenediamine or glycolic acid. 3. Suboptimal Catalyst: Inactive or insufficient amount of acid catalyst. 4. Incorrect Stoichiometry: Molar ratio of reactants is not optimized. | 1. Monitor the reaction by TLC until the starting material is consumed. Ensure the reaction temperature is maintained within the optimal range (90-100°C).[2][3] 2. Purify the starting materials before use. 4-methyl-o-phenylenediamine can be purified by recrystallization. 3. Use a fresh batch of acid catalyst and consider optimizing the catalyst loading. 4. Use a slight excess of glycolic acid to ensure complete conversion of the diamine. |
| Formation of Dark-Colored Reaction Mixture and Product | 1. Oxidation of Starting Material: 4-methyl-o-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures.[3] 2. Overheating: Excessive reaction temperature can lead to decomposition of reactants and products.[3] | 1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Maintain the reaction temperature strictly within the recommended range. |
| Multiple Spots on TLC of the Crude Product | 1. Incomplete Reaction: Presence of starting materials. 2. Formation of Side Products: Possible formation of N,N'-diacylated products or other condensation byproducts. 3. Decomposition: Degradation of the product due to excessive heating or prolonged reaction time.[3] | 1. Continue the reaction and monitor by TLC until the starting material spot disappears.[3] 2. Optimize the stoichiometry of the reactants. Purification by column chromatography may be necessary.[2] 3. Adhere to the optimal reaction time and temperature as determined by TLC monitoring.[3] |
| Difficulty in Isolating the Product During Work-up | 1. Incomplete Neutralization: The product may remain in the aqueous phase as a salt if the acid catalyst is not fully neutralized.[3] 2. Inefficient Extraction: The chosen extraction solvent may not be optimal, or an insufficient number of extractions were performed. | 1. Carefully neutralize the reaction mixture with a base (e.g., 10% NaOH or NaHCO₃ solution) until it is alkaline to litmus paper.[2][3] 2. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.[2] |
Data Presentation
Table 1: Impact of Catalyst on the Yield of 2-Substituted Benzimidazoles
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | o-phenylenediamine, Acetic Acid | - | 100 | 68 | [3] |
| 4N HCl | o-phenylenediamine, Acetic Acid | - | 100 | Good | [3] |
| NH₄Cl | o-phenylenediamine, Anisaldehyde | Ethanol | 80 | 80 | |
| p-TSOH | o-phenylenediamine, Carboxylic Acid | Toluene | Reflux | High | [1] |
| Au/TiO₂ | o-phenylenediamine, 4-methylbenzaldehyde | CHCl₃:MeOH (3:1) | 25 | High | [5] |
Note: The yields reported are for the synthesis of similar 2-substituted benzimidazoles and may vary for the synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the synthesis of 1H-benzimidazol-2-yl-methanol.[2]
Materials:
-
4-methyl-o-phenylenediamine
-
Glycolic acid
-
Hydrochloric acid (4N) or p-Toluenesulfonic acid
-
Dimethylformamide (DMF) or Toluene
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as dimethylformamide (DMF) or toluene. Add a catalytic amount of 4N hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to 90-100°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully neutralize the mixture with a 10% sodium hydroxide or saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. banglajol.info [banglajol.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting benzimidazole synthesis side reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but the isolated product is a dark, tarry substance instead of the expected crystalline solid. What is the likely cause and how can I prevent it?
A1: The formation of a dark, intractable tar-like substance is often due to the oxidation of the o-phenylenediamine starting material. Under oxidative conditions, which can be inadvertently created by exposure to air at elevated temperatures, o-phenylenediamine can self-condense to form highly colored byproducts, most notably 2,3-diaminophenazine.
Troubleshooting:
-
Inert Atmosphere: To prevent oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important when the reaction requires high temperatures.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Starting Material Purity: The purity of the o-phenylenediamine is critical. Impurities can catalyze oxidation. If the starting material is discolored, consider purification by recrystallization or sublimation before use. Using the dihydrochloride salt of o-phenylenediamine can also help reduce the formation of colored impurities[1].
Side Reaction: Formation of 2,3-Diaminophenazine
The oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine, a common colored impurity.
dot
Formation of 2,3-diaminophenazine from o-phenylenediamine.
Q2: I am getting a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted byproduct. How can I improve the selectivity for the 2-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction when using aldehydes as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole. The selectivity is influenced by the reaction conditions and the nature of the aldehyde.
Troubleshooting and Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product.
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. For example, some catalysts may favor the formation of the 2-substituted product, while others might promote the 1,2-disubstitution.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your desired product.
-
Aldehyde Reactivity: Electron-rich aldehydes are more prone to forming 1,2-disubstituted products. If you are using an electron-rich aldehyde, you may need to adjust the reaction conditions more carefully.
Reaction Pathway: 2-Substituted vs. 1,2-Disubstituted Benzimidazole
dot
Competitive formation of 2-substituted and 1,2-disubstituted benzimidazoles.
Q3: My reaction yield is consistently low, even though the starting materials are consumed. What are the possible reasons and how can I improve the yield?
A3: Low yields in benzimidazole synthesis can stem from several factors, including incomplete cyclization, degradation of starting materials or products, and suboptimal reaction conditions.
Troubleshooting Flowchart for Low Yield
dot
A logical workflow for troubleshooting low yields in benzimidazole synthesis.
Detailed Troubleshooting Steps:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the N-acyl-o-phenylenediamine (in the Phillips-Ladenburg reaction) or the Schiff base (in the Weidenhagen reaction).
-
Increase Temperature/Time: Prolonging the reaction time or increasing the temperature can help drive the cyclization to completion.
-
Stronger Acid/Catalyst: In the Phillips-Ladenburg synthesis, using a stronger acid or a dehydrating agent like polyphosphoric acid (PPA) can facilitate the final ring-closing step.
-
-
Reaction Conditions:
-
Catalyst: Ensure the catalyst is active and used in the correct amount.
-
Solvent: The choice of solvent can have a significant impact on the reaction rate and yield. A solvent screen may be necessary to identify the optimal medium.
-
Temperature: The reaction temperature should be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause degradation.
-
Q4: How do I purify my benzimidazole product from unreacted starting materials and side products?
A4: The purification strategy will depend on the specific impurities present in your crude product.
| Impurity | Purification Method | Experimental Protocol |
| Unreacted o-phenylenediamine | Acid-base extraction | 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic o-phenylenediamine into the aqueous phase. 3. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the purified benzimidazole. |
| Colored Impurities (e.g., 2,3-diaminophenazine) | Recrystallization with decolorizing carbon | 1. Dissolve the crude product in a minimum amount of a hot solvent in which the benzimidazole is soluble at high temperature and less soluble at low temperature. 2. Add a small amount of decolorizing carbon (activated charcoal) to the hot solution and boil for a few minutes. 3. Hot filter the solution to remove the carbon. 4. Allow the filtrate to cool slowly to induce crystallization of the purified benzimidazole. |
| 1,2-Disubstituted Benzimidazole | Column chromatography | 1. Choose a suitable solvent system (e.g., hexane/ethyl acetate) that provides good separation of the 2-substituted and 1,2-disubstituted products on a TLC plate. 2. Pack a silica gel column with the chosen solvent system. 3. Load the crude product onto the column and elute with the solvent system, collecting fractions. 4. Monitor the fractions by TLC to identify and combine those containing the pure 2-substituted benzimidazole. |
Key Experimental Protocols
General Protocol for Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add a suitable acid catalyst, such as 4M hydrochloric acid or polyphosphoric acid.
-
Heat the reaction mixture at a temperature typically ranging from 100 to 180°C for 2-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., 10% sodium hydroxide solution) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Weidenhagen Synthesis of 2-Substituted Benzimidazoles
-
Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the desired aldehyde (1 equivalent) and a catalyst (e.g., an oxidizing agent like copper(II) acetate, or a Lewis acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method as described in the purification table above.
References
Technical Support Center: Phillips-Ladenburg Synthesis of Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Phillips-Ladenburg synthesis of benzimidazoles. The following sections offer troubleshooting advice, answers to frequently asked questions, quantitative data on reaction conditions, detailed experimental protocols, and workflow visualizations to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Phillips-Ladenburg synthesis, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The acid catalyst is crucial for the condensation reaction.[1] 2. Suboptimal Solvent: The choice of solvent significantly impacts reaction rate and yield.[1] 3. Inappropriate Reaction Temperature or Time: Traditional methods often require high temperatures for extended periods.[2][3] 4. Poor Quality of Starting Materials: Impurities in o-phenylenediamine or the carboxylic acid can lead to side reactions.[4][5] 5. Incomplete Reaction: The reaction may not have reached completion.[6] | 1. Catalyst Screening: Test different acid catalysts (e.g., HCl, p-TsOH, NH₄Cl) and optimize loading. Consider using modern catalysts like Lewis acids or heterogeneous catalysts for milder conditions.[1] 2. Solvent Optimization: Perform a solvent screen. Polar protic solvents like ethanol and methanol have shown high yields in some systems.[1][7] 3. Adjust Temperature and Time: Gradually increase the reaction temperature and monitor progress via TLC. For aromatic carboxylic acids, temperatures above 180°C in a sealed vessel may be necessary.[8] 4. Purify Starting Materials: Ensure the purity of reactants through recrystallization or distillation before use.[9] 5. Monitor Reaction: Use TLC to track the consumption of starting materials and formation of the product to ensure the reaction goes to completion.[6] |
| Formation of Side Products/Impurities | 1. Decomposition of Reactants or Products: High reaction temperatures can lead to degradation.[9] 2. Oxidation of o-phenylenediamine: This starting material can be sensitive to air, leading to colored impurities.[5] 3. Incomplete Cyclization: The intermediate N-acylated compound may not fully cyclize. | 1. Lower Reaction Temperature: If possible, use a more active catalyst that allows for lower reaction temperatures. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. Ensure Sufficient Acid Catalyst and Heat: The cyclization step is acid-catalyzed and often requires heat to proceed efficiently. |
| Product Purification Difficulties | 1. Product is Difficult to Separate from Catalyst: Homogeneous acid catalysts can be challenging to remove. 2. Formation of Colored Impurities: Oxidation or side reactions can produce highly colored byproducts.[5] 3. Similar Polarity of Product and Byproducts: Makes separation by column chromatography difficult. | 1. Use a Heterogeneous Catalyst: Employ a solid-supported catalyst that can be easily filtered off after the reaction.[1] 2. Charcoal Treatment: Use activated charcoal to remove colored impurities during workup. 3. Recrystallization: Optimize the recrystallization solvent system to selectively crystallize the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the classical conditions for a Phillips-Ladenburg synthesis?
A1: The classical Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid by heating the components, often in the presence of a dilute mineral acid like 4N HCl.[8] Traditional methods can require high temperatures, sometimes between 250°C and 300°C, which can lead to low yields.[2][3]
Q2: How can I improve the yield when using aromatic carboxylic acids?
A2: Condensation with aromatic carboxylic acids is often less facile than with aliphatic acids. To improve yields, carrying out the reaction at temperatures above 180°C in a sealed reaction vessel is often effective.[8] Utilizing modern catalytic systems can also facilitate the reaction under milder conditions.
Q3: What are the advantages of using a catalyst in the Phillips-Ladenburg reaction?
A3: Catalysts are employed to increase the reaction rate and improve the overall yield under milder conditions.[1] While traditional methods use mineral acids, a variety of catalysts including Lewis acids (e.g., Er(OTf)₃), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts have been developed to make the synthesis more efficient and environmentally friendly.[1][2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, modern variations of the Phillips-Ladenburg synthesis have been developed that proceed under solvent-free conditions, often with microwave irradiation.[10] These methods can offer advantages such as shorter reaction times, higher yields, and easier purification.[10]
Q5: My reaction mixture has turned dark brown/black. Is this normal and how can I purify my product?
A5: Discoloration is a common issue, often due to the formation of colored impurities from the oxidation of the o-phenylenediamine starting material.[5] While this can make purification more challenging, the product can often be isolated. Purification can typically be achieved by treating the crude product with activated charcoal to remove the colored impurities, followed by recrystallization or column chromatography.[5]
Data Presentation: Optimization of Reaction Conditions
The selection of catalyst and solvent are critical parameters in optimizing the Phillips-Ladenburg synthesis. The following tables summarize the reported yields for the synthesis of 2-substituted benzimidazoles under various conditions.
Table 1: Effect of Different Catalysts on Product Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | EtOH | 80-90 | - | 72-90 | [2] |
| Polyphosphoric Acid | Dimethylbenzene | Reflux | 6 | 51 | [2] |
| None | Ethanol | Room Temp. | 4 | Low Conversion | [1] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | 91 | [1] |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 95 | [1] |
| Cobalt (II) acetylacetone | Methanol | Room Temp. | 2.5 | 92 | [1] |
Table 2: Effect of Different Solvents on Product Yield
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Methanol (MeOH) | - | - | - | 95 | [7] |
| Ethanol (EtOH) | - | - | - | 92 | [7] |
| iso-Propanol (iPrOH) | - | - | - | 90 | [7] |
| Acetonitrile (CH₃CN) | - | - | - | 86 | [7] |
| Dimethylformamide (DMF) | - | - | - | 88 | [7] |
| Dichloromethane (DCM) | - | - | - | 85 | [7] |
| Toluene | - | - | - | 77 | [7] |
| Water (H₂O) | - | - | - | 78 | [7] |
Note: The data in Table 2 were generated for a specific reaction and yields may vary depending on the substrates and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Phillips-Ladenburg Synthesis using Ammonium Chloride
This protocol is a general method for the synthesis of 2-substituted benzimidazoles using NH₄Cl as an accessible catalyst.[2]
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted carboxylic acid (1 mmol)
-
Ammonium chloride (NH₄Cl) (4 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), the desired carboxylic acid (1 mmol), and ammonium chloride (4 mmol).
-
Add ethanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 80-90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Screening Protocol for Reaction Optimization
This protocol outlines a systematic approach to screen for optimal reaction conditions.
Procedure:
-
Setup: Arrange a parallel array of reaction vials or tubes.
-
Reactant Addition: To each vial, add a consistent amount of o-phenylenediamine (e.g., 0.1 mmol) and the carboxylic acid (e.g., 0.1 mmol).
-
Variable Addition:
-
Catalyst Screen: To different sets of vials, add various catalysts (e.g., NH₄Cl, p-TsOH, ZnCl₂, etc.) at a specific loading (e.g., 10 mol%).
-
Solvent Screen: To different sets of vials (each with the same catalyst), add a range of solvents (e.g., EtOH, MeOH, CH₃CN, DMF, Toluene).
-
-
Reaction: Seal the vials and place them in a heating block set to a desired temperature (e.g., 80°C). Stir for a set amount of time (e.g., 12 hours).
-
Analysis: After the reaction time, cool the vials. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion to the product.
-
Scale-up: Once the optimal combination of catalyst and solvent is identified, perform the reaction on a larger scale to isolate and characterize the product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzimidazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzimidazole derivatives.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield After Purification
Q: I have a very low yield or have lost my compound entirely after the purification step. What could be the reasons and how can I improve my recovery?
A: Low yields during the purification of benzimidazole derivatives can be frustrating. Several factors could be contributing to this issue. It is crucial to systematically investigate the potential causes to optimize your recovery. A significant loss of product, sometimes 20-30%, can be expected during a single recrystallization, and this can be higher if the starting material is very impure.[1]
Possible Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents.
-
Solvent/Antisolvent System: A highly effective technique is to dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (antisolvent) until the solution becomes turbid. This can induce crystallization with better recovery.[1]
-
Concentrate the Mother Liquor: If you suspect your product is in the filtrate, you can try to concentrate the mother liquor and cool it again to recover more crystals.[1]
-
-
-
Premature Crystallization During Hot Filtration: If your compound is not fully dissolved or the solution cools too quickly during hot filtration to remove insoluble impurities, you can lose a significant amount of product.
-
Troubleshooting:
-
Ensure all solids are completely dissolved before filtration.
-
Use a pre-heated funnel and filter flask to prevent the solution from cooling down and the product from crashing out.
-
Add a slight excess of the hot solvent before filtration to maintain solubility.
-
-
-
Column Chromatography Issues:
-
Compound Streaking/Tailing: This can lead to broad peaks and difficulty in separating your compound from impurities, resulting in mixed fractions and lower yields of pure product. This can be caused by using too polar of a solvent system.
-
Irreversible Adsorption: Some benzimidazole derivatives can strongly adhere to silica gel, especially if they are very polar.
-
Troubleshooting:
-
Optimize Mobile Phase: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.25 and 0.35 for good separation.[2]
-
Deactivate Silica Gel: For very polar compounds, you can try deactivating the silica gel by adding a small percentage of triethylamine or methanol to the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina or reverse-phase silica (C18).
-
-
Issue 2: Product is an Oil or Fails to Crystallize
Q: My purified benzimidazole derivative is an oil and will not solidify, or it remains in solution after attempted recrystallization. How can I induce crystallization?
A: "Oiling out," where the product separates as a liquid rather than a solid, is a common problem in recrystallization, especially with impure compounds.
Possible Causes and Solutions:
-
High Impurity Level: Impurities can significantly lower the melting point of your compound, causing it to separate as an oil.
-
Troubleshooting:
-
Initial Purification: If the crude product is very impure, consider a preliminary purification step like a simple column filtration before attempting recrystallization.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution can help remove them before crystallization.[3]
-
-
-
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.
-
Troubleshooting:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[4]
-
Reduce Temperature: Cool the solution in an ice bath or even a freezer to further decrease the solubility of your compound.
-
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Troubleshooting:
-
Solvent/Antisolvent: As mentioned previously, this can be a very effective method to induce crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent from the solution. This increases the concentration and can lead to crystallization.
-
-
Issue 3: Persistent Impurities After Purification
Q: I have tried recrystallization and/or column chromatography, but I still have persistent impurities in my final product. What are my options?
A: Some impurities can be challenging to remove due to similar physical properties to the desired benzimidazole derivative.
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: If the impurities have a similar polarity to your product, separation by normal-phase column chromatography can be difficult.
-
Troubleshooting:
-
Optimize Mobile Phase: Experiment with different solvent systems for TLC and column chromatography. Sometimes a small change in the solvent ratio or using a different combination of solvents can improve separation.
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with similar polarities.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (C18) chromatography where the separation is based on hydrophobicity.
-
-
-
Formation of Stable Emulsions During Extraction: This can trap impurities in the organic layer.
-
Troubleshooting:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.
-
Centrifugation: If a stable emulsion persists, centrifugation can help to separate the layers.
-
-
-
Alternative Purification Techniques:
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.[5]
-
Sublimation: For thermally stable benzimidazole derivatives, vacuum sublimation can be a highly effective purification method, especially for removing non-volatile impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude benzimidazole derivatives?
A1: Common impurities often include unreacted starting materials (like o-phenylenediamines and carboxylic acids or aldehydes), side products from the reaction, and residual catalysts or reagents. Oxidation of the o-phenylenediamine starting material can also lead to colored impurities.
Q2: How can I effectively remove colored impurities from my benzimidazole product?
A2: A common and effective method is to treat a hot solution of your crude product with activated charcoal.[3] The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.
Q3: When should I choose column chromatography over recrystallization?
A3:
-
Recrystallization is often a good first choice for purifying solid compounds, especially when you have a relatively pure crude product and want to remove small amounts of impurities. It is generally a less labor-intensive technique.
-
Column chromatography is more suitable for:
-
Separating mixtures with multiple components.
-
Purifying compounds that are oils and cannot be recrystallized.
-
Separating compounds from impurities with very similar solubilities but different polarities.
-
Q4: What is a good starting point for a solvent system in column chromatography for benzimidazole derivatives?
A4: A common starting point for normal-phase silica gel chromatography of benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized using TLC. For more polar benzimidazoles, a system of dichloromethane and methanol might be more appropriate.[7]
Q5: Can I use preparative HPLC for large-scale purification of benzimidazoles?
A5: Yes, preparative HPLC is a powerful technique for purifying larger quantities of compounds with high purity. The method is scalable, starting from an analytical separation and moving to a larger preparative column.[8][9]
Quantitative Data Summary
Table 1: Typical Purification Yields for Benzimidazole Derivatives
| Purification Method | Typical Yield Range | Notes |
| Recrystallization | 70-95% | Yield is highly dependent on the initial purity of the crude product. A 20-30% loss is not uncommon.[1] |
| Column Chromatography | 60-90% | Yield can be affected by factors such as compound stability on silica and the efficiency of separation. |
| Preparative HPLC | >90% | Generally provides high recovery of highly pure compounds. |
Table 2: Common Solvent Systems for Column Chromatography of Benzimidazoles
| Solvent System | Typical Ratio (v/v) | Target Compounds |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | For less polar to moderately polar benzimidazole derivatives.[10] |
| Dichloromethane / Methanol | 99:1 to 9:1 | For more polar benzimidazole derivatives.[11] |
| Benzene / Acetone | 7:3 | A reported mobile phase for TLC of benzimidazole.[12] |
Experimental Protocols
Protocol 1: Recrystallization of a Benzimidazole Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the benzimidazole derivative is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude benzimidazole derivative and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of a Benzimidazole Derivative
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the target compound is around 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude benzimidazole derivative in a minimal amount of the mobile phase or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole derivative.
Protocol 3: Preparative HPLC of a Benzimidazole Derivative
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target benzimidazole derivative from its impurities. A common stationary phase is C18.[13]
-
Method Scale-up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.[9]
-
Sample Preparation: Dissolve the crude or partially purified benzimidazole derivative in the mobile phase or a suitable solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation.
-
Fraction Collection: Use a fraction collector to collect the peaks corresponding to the pure compound.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent, often by lyophilization or rotary evaporation, to yield the final purified compound.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis and purification.
Caption: Troubleshooting workflow for an impure benzimidazole derivative.
Caption: Logical relationship between different purification techniques for benzimidazoles.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijcrt.org [ijcrt.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lcms.cz [lcms.cz]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Chromatography [chem.rochester.edu]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzimidazole Products
Welcome to the technical support center for the purification of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of these compounds, with a specific focus on the removal of colored impurities.
Frequently Asked Questions (FAQs)
Q1: My final benzimidazole product has a strong color (e.g., yellow, brown, or black). What are the likely causes?
A1: Colored impurities in benzimidazole synthesis are typically due to several factors:
-
Oxidation: The o-phenylenediamine starting material or the final benzimidazole product can be susceptible to air oxidation, which often produces highly colored byproducts.[1] This is a very common cause of dark coloration.
-
Amine Condensation Products: Side reactions can lead to the formation of colored condensation products, such as Schiff's bases (imines).[2][3]
-
Residual Reagents or Byproducts: Incomplete reactions or side reactions involving reagents like oxone or the formation of tar and other viscous impurities can impart color to the crude product.[2][4]
-
Starting Material Impurities: The use of o-phenylenediamine that is already discolored can lead to a colored final product. Using the dihydrochloride salt of o-phenylenediamine has been reported to reduce colored impurities.[5]
Q2: What is the most common and straightforward method to remove colored impurities?
A2: The most frequently recommended method for decolorizing organic compounds, including benzimidazoles, is treatment with activated carbon (charcoal).[2][4][6] This process involves adsorbing the colored impurities onto the surface of the carbon, followed by removal of the carbon via filtration. This is typically performed as part of a recrystallization procedure.
Q3: Can I use activated carbon with any solvent?
A3: Activated carbon is considered a non-polar material and works most effectively at adsorbing non-polar and slightly polar pigments.[4] Therefore, it is best used in polar solvents where the desired benzimidazole product is soluble but the non-polar colored impurities have a higher affinity for the carbon. Common and effective solvents for this purpose include methanol, ethanol, and water.[4][6]
Q4: Besides activated carbon, what other purification techniques are effective for benzimidazole products?
A4: Several other techniques can be employed, often in combination:
-
Recrystallization: This is a fundamental technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[7][]
-
Column Chromatography: This is a highly effective method for separating compounds based on their polarity. Silica gel is the most common stationary phase for benzimidazole purification.[3][9][10] If normal-phase chromatography is unsuccessful, reversed-phase flash chromatography can be an effective alternative for color removal.[11]
-
Sublimation: For benzimidazoles that are thermally stable and have a sufficiently high vapor pressure, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: Persistent Color After a Single Activated Carbon Treatment
-
Problem: You have performed a recrystallization with activated carbon, but the resulting crystals or the filtrate are still colored.
-
Troubleshooting Workflow:
-
Possible Solutions:
-
Repeat the Treatment: A single treatment may not be sufficient for highly impure samples. You can repeat the decolorization step with a fresh batch of activated carbon. [4][6] 2. Increase Carbon Amount: The typical amount of activated carbon is 5-10% of the solute's weight. [4][6]If color persists, you can cautiously increase this amount. Be aware that using excessive carbon can lead to a loss of your desired product due to co-adsorption. [1] 3. Increase Stirring Time: The standard stirring time is between 30 minutes and 2 hours. [4][6]Extending this time may improve the adsorption of stubborn impurities.
-
Use a Chemical Treatment: For discoloration that is difficult to remove, a chemical treatment may be necessary. For example, dissolving the product in boiling water, adding a potassium permanganate solution to oxidize impurities, and then adding sodium bisulfite to remove excess oxidant before a final charcoal treatment has been described for benzimidazole itself. [12] 5. Switch to Chromatography: If repeated charcoal treatments fail, the impurities may have similar properties to your product. In this case, column chromatography is the recommended next step. [2][11]
-
Issue 2: Low Recovery Yield After Recrystallization
-
Problem: After recrystallization (with or without charcoal), the yield of your purified benzimidazole is very low.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. [12] * Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before filtering the hot solution. Perform the hot filtration step as quickly as possible. [12] * Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a solvent/anti-solvent system.
-
-
Product Adsorption on Charcoal: As mentioned, using too much activated carbon can lead to product loss.
-
Experimental Protocols
Protocol 1: Decolorization and Recrystallization using Activated Carbon
This protocol outlines the standard procedure for removing colored impurities from a solid benzimidazole product.
-
Methodology:
-
Solvent Selection: Choose a suitable solvent in which your benzimidazole product has high solubility when hot and low solubility when cold. Polar solvents like ethanol, methanol, or water are common choices. [4] 2. Dissolution: Place the crude, colored benzimidazole product into an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (e.g., on a hot plate with a stirrer) while adding more solvent in small portions until the solid is completely dissolved. [13] 3. Cooling (Optional but Recommended): Briefly remove the flask from the heat and allow it to cool slightly. This prevents violent bumping when the activated carbon is added.
-
Activated Carbon Addition: Add powdered activated carbon to the hot solution. The amount should be approximately 5-10% of the weight of your crude product. [4][6] 5. Heating and Stirring: Return the flask to the heat source and maintain a gentle boil while stirring for 30-60 minutes. [6] 6. Hot Filtration: Pre-heat a filtration setup (e.g., a Büchner or fluted funnel and receiving flask) with hot solvent or by placing it in an oven. Quickly filter the hot mixture through fluted filter paper to remove the activated carbon. The goal is to keep the solution hot to prevent your product from crystallizing prematurely. [2][12] 7. Crystallization: Cover the flask containing the hot, colorless filtrate and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. [1][13] 8. Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove residual solvent.
-
-
Workflow Diagram:
Caption: Standard workflow for purification by activated carbon and recrystallization.
Protocol 2: Purification by Column Chromatography
This protocol is for separating the benzimidazole product from impurities when recrystallization is ineffective.
-
Methodology:
-
TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will show clear separation between your product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. [13]Common eluents for benzimidazoles include mixtures of ethyl acetate/hexane or dichloromethane/methanol. [1][10] 2. Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packed bed is uniform and free of cracks or air bubbles. [9] 3. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. [1] 4. Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzimidazole product.
-
Data Presentation
The following tables summarize key quantitative parameters for the purification techniques discussed.
Table 1: Activated Carbon Treatment Parameters
| Parameter | Recommended Range | Notes | Source(s) |
| Amount of Carbon | 5-10% (w/w of solute) | Can be increased if color persists, but may reduce yield. | [4][6] |
| Solvent Choice | Polar Solvents | Methanol, Ethanol, Water are most common. | [4] |
| Solvent Volume | 3-10 times the solute mass | Too little makes filtration difficult; too much reduces yield. | [4] |
| Stirring Time | 30 - 120 minutes | Can be extended for stubborn impurities. | [4][6] |
| Temperature | At or near boiling point | Ensures solute remains dissolved during treatment. | [6] |
Table 2: Comparison of Purification Methods
| Method | Principle | Best For | Key Considerations |
| Recrystallization | Differential solubility | Removing small amounts of impurities from a solid main product. | Solvent selection is critical for good recovery and purity. [7] |
| Activated Carbon | Adsorption of impurities | Removing colored, non-polar, or tar-like impurities. [4][6] | Must be removed by hot filtration; can reduce yield if overused. [1] |
| Column Chromatography | Differential partitioning | Separating complex mixtures or impurities with different polarities. | Requires method development (TLC); more solvent and time intensive. [9][13] |
| Sublimation | Solid to gas phase transition | Purifying thermally stable, volatile solids from non-volatile impurities. | Not suitable for all compounds or for separating impurities with similar volatility. [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The role of activated carbon in organic synthesis [zs-carbon.cn]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 7. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing o-Phenylenediamine (OPD) Oxidation in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of o-phenylenediamine (OPD) oxidation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is o-phenylenediamine so susceptible to oxidation?
A1: o-Phenylenediamine is an aromatic amine, a class of compounds known for its sensitivity to oxidation. The two electron-donating amino groups on the benzene ring increase the electron density of the aromatic system, making it highly susceptible to attack by oxidizing agents.[1] Exposure to atmospheric oxygen, light, and certain metal ions can trigger this oxidative degradation.[1] Pure OPD is a colorless crystalline solid, but it darkens to a brownish-yellow or sandy brown color upon exposure to air and light due to the formation of oxidized products.[1][2]
Q2: What are the primary products of OPD oxidation?
A2: The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), which is a colored and highly fluorescent compound.[1][3][4][5][6] Under certain conditions, such as in the presence of catalysts like gold nanoparticles or during electrochemical oxidation, OPD can also polymerize to form a mixture of polyOPDs.[1][3][5] This polymerization can sometimes interfere with analytical assays that rely on the colorimetric signal of DAP.[1][3]
Q3: How can I visually identify OPD oxidation?
A3: The most immediate indicator of OPD oxidation is a change in color. Pure o-phenylenediamine is colorless or faintly yellow.[1] As it oxidizes, the solid or its solution will transition through shades of yellow, then orange-brown, and can eventually become deep red or almost black, depending on the extent of oxidation and polymerization.[1] The formation of the oxidized product, DAP, imparts a distinct yellow color with a maximum absorbance (λmax) in the range of 425-455 nm.[1][3]
Q4: What are the general precautions for storing o-phenylenediamine to prevent oxidation?
A4: To maintain the stability of o-phenylenediamine, it should be stored in a cool, dark place (2–8 °C), and protected from light and moisture.[1][7] It is often supplied in brown bottles to minimize light exposure.[1] For long-term storage, it is highly beneficial to keep the material under an inert atmosphere, such as argon or nitrogen.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture immediately turns dark brown/red upon reagent addition. | 1. Presence of atmospheric oxygen.[1] 2. Use of solvents with dissolved oxygen.[1] 3. Contamination with residual oxidizing agents or metal ions.[1] | 1. Ensure the reaction vessel is thoroughly purged and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).[1] 2. Use freshly distilled or degassed solvents.[1] 3. Verify the purity of all starting materials and reagents.[1] |
| Product yield is low, and a significant amount of tar-like substance is formed. | 1. Reaction temperature is too high, accelerating oxidation.[1][8] 2. Prolonged reaction time leading to degradation.[8] 3. Oxidation of the o-phenylenediamine starting material.[8] | 1. Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC).[8] 2. Optimize the reaction time.[8] 3. Conduct the reaction under a strict inert atmosphere.[1][8] Consider purifying the OPD before use if it is discolored. |
| Difficulty in product purification due to colored impurities. | 1. Formation of multiple oxidation-related side products.[8] 2. Presence of unreacted, oxidized starting material. | 1. During workup, add a mild reducing agent like sodium hydrosulfite to the filtrate to reduce colored impurities before crystallization.[1] 2. Employ column chromatography for purification if recrystallization is insufficient.[8] 3. Optimize reaction conditions (catalyst, temperature, solvent) to minimize side product formation.[8] |
Experimental Protocols
Protocol 1: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation of o-Nitroaniline
This protocol describes the synthesis of OPD from o-nitroaniline, incorporating measures to prevent oxidation.
Materials:
-
o-Nitroaniline
-
5% Palladium on carbon (catalyst)
-
High-pressure reaction kettle
-
Nitrogen gas
-
Hydrogen gas
-
Sodium hydrosulfite
-
Ice-salt bath
-
Vacuum desiccator
Procedure:
-
Vessel Preparation: Add o-nitroaniline and the 5% palladium-on-carbon catalyst to the high-pressure reaction kettle.[1]
-
Inerting: Thoroughly purge the kettle, first with nitrogen gas and then with hydrogen gas, to completely remove any oxygen.[1]
-
Reaction: Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. Maintain these conditions for 7-8 hours, monitoring the reaction for completion.[1]
-
Workup: Once the reaction is complete, cool the vessel and carefully vent the excess hydrogen gas.
-
Filtration: Filter the reaction mixture to recover the palladium catalyst. The resulting filtrate contains the o-phenylenediamine product.[1]
-
Purification:
-
To prevent oxidation during the concentration step, add a small amount of sodium hydrosulfite (2-3 g) to the filtrate.[1]
-
Concentrate the solution under reduced pressure.
-
Induce crystallization by cooling the concentrated solution in an ice-salt bath.
-
Collect the crystals, wash them with a small volume of ice water, and dry them in a vacuum desiccator.[1]
-
Protocol 2: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol is designed for the purification of crude OPD that has become discolored due to oxidation.
Materials:
-
Crude, colored o-phenylenediamine
-
Hot water
-
Sodium hydrosulfite
-
Decolorizing activated charcoal
-
Ice-salt mixture
-
Suction filtration apparatus
-
Vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude, colored o-phenylenediamine in hot water (approximately 150–175 mL for 40-50 g of product).[1]
-
Decolorization:
-
Add 1–2 g of sodium hydrosulfite to the hot solution to reduce the colored impurities.[1]
-
Add a small amount of decolorizing activated charcoal.
-
-
Hot Filtration: Filter the hot solution by suction to remove the charcoal and any other insoluble impurities.[1]
-
Crystallization: Thoroughly cool the now colorless filtrate in an ice-salt mixture to induce the crystallization of pure o-phenylenediamine.[1]
-
Isolation:
-
Filter the colorless crystals by suction.
-
Wash the crystals with a small amount of ice-cold water (10–15 mL).
-
Dry the purified product in a vacuum desiccator. The final product should be colorless.[1]
-
Visualization of Experimental Workflow
Caption: General workflows for synthesizing and purifying o-phenylenediamine while minimizing oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
minimizing the formation of 1,2-disubstituted benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 1,2-disubstituted benzimidazoles during chemical synthesis.
Troubleshooting Guides
Issue 1: Predominant or Significant Formation of 1,2-Disubstituted Benzimidazole
Question: My reaction is yielding a high percentage of the 1,2-disubstituted benzimidazole instead of the desired 1- or 2-substituted product. How can I minimize this side product?
Possible Causes:
-
Incorrect Stoichiometry: Using an excess of the aldehyde or alkylating agent relative to the o-phenylenediamine can drive the reaction towards disubstitution.[1]
-
Reaction Conditions: Certain solvents and catalysts can favor the formation of the 1,2-disubstituted product. For instance, water-ethanol mixtures have been reported to favor the formation of 1,2-disubstituted benzimidazoles.[1]
-
High Temperature: Elevated temperatures can sometimes lead to a lack of selectivity.
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[1] When aiming for a 1-substituted benzimidazole via N-alkylation, carefully control the equivalents of the alkylating agent.
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[1] For N-alkylation, aprotic solvents are generally preferred.
-
Catalyst Choice: Certain catalysts can promote the selective synthesis of monosubstituted benzimidazoles. For example, some Lewis acids or supported catalysts have been shown to improve regioselectivity.[2]
-
Temperature Optimization: Attempt the reaction at a lower temperature to see if selectivity improves. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TTC) to determine the optimal reaction time and temperature.[1]
Issue 2: Difficulty in Separating the Desired Monosubstituted Benzimidazole from the 1,2-Disubstituted Byproduct
Question: I have a mixture of mono- and di-substituted benzimidazoles that are difficult to separate by column chromatography. What purification strategies can I employ?
Possible Causes:
-
Similar Polarity: The desired product and the 1,2-disubstituted byproduct may have very similar polarities, making chromatographic separation challenging.[1]
Recommended Solutions:
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude mixture in an organic solvent and perform an extraction with an acidic aqueous solution. The protonated benzimidazoles will move to the aqueous layer. The organic layer can be washed to remove non-basic impurities. Subsequently, neutralize the aqueous layer to precipitate the purified benzimidazole products. Fractional precipitation by careful pH adjustment might allow for some separation of the mono- and di-substituted products based on differences in their pKa values.[1]
-
Crystallization: Careful selection of a crystallization solvent can sometimes selectively crystallize one of the isomers, leaving the other in the mother liquor. This may require screening various solvents and solvent mixtures.
-
Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating isomers with very similar polarities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism leading to the formation of 1,2-disubstituted benzimidazoles?
A1: The formation of 1,2-disubstituted benzimidazoles typically occurs during the condensation reaction between an o-phenylenediamine and an aldehyde. The initial reaction forms a 2-substituted benzimidazole. If reaction conditions are not controlled, the remaining N-H group on the imidazole ring can then react with a second molecule of the aldehyde (which is reduced in situ to an alcohol and then acts as an alkylating agent) or another electrophile present in the reaction mixture, leading to the 1,2-disubstituted product.
Q2: How does the nature of the substituent on the o-phenylenediamine affect the regioselectivity of N-alkylation?
A2: When using an asymmetrically substituted o-phenylenediamine, the electronic nature of the substituent plays a key role in determining the regioselectivity of the initial acylation or alkylation, which can influence the final product distribution. An electron-withdrawing group (like -NO2) deactivates the adjacent amino group, making the more distant amino group more nucleophilic and more likely to react first. Conversely, an electron-donating group activates the adjacent amino group.[3] This can lead to the formation of two different regioisomers (e.g., 5- and 6-substituted benzimidazoles).[3]
Q3: Are there any "green" or more environmentally friendly methods to control the formation of 1,2-disubstituted benzimidazoles?
A3: Yes, several eco-friendly procedures have been developed. The use of water as a solvent, sometimes in combination with surfactants or catalysts like erbium triflate, has been shown to influence the selectivity of the reaction.[4][5] Microwave-assisted synthesis is another green chemistry approach that can reduce reaction times and potentially minimize side product formation by allowing for better control over reaction conditions.[6][7] Solvent-free reaction conditions have also been explored to reduce industrial waste.[7]
Data Presentation
Table 1: Influence of Reactant Ratio and Catalyst on the Synthesis of 2-Phenyl-1H-benzimidazole (1a) vs. 1-Benzyl-2-phenyl-1H-benzimidazole (1b)
| Entry | o-Phenylenediamine : Benzaldehyde Ratio | Catalyst (mol%) | Reaction Conditions | Yield of 1a (%) | Yield of 1b (%) | Reference |
| 1 | 1 : 2 | Er(OTf)₃ (10) | Water, MW, 15 min | - | 72 | [4] |
| 2 | 1 : 2 | None | Water, MW, 15 min | 41 | 51 | [4] |
| 3 | 1 : 2 | Er(OTf)₃ (10) | Water, 80°C, 15 min | - | 72 | [4] |
| 4 | 1 : 1.1 | Er(OTf)₃ (10) | Water, 1°C, 5 min | 35 | 50 | [4] |
| 5 | 4 : 1 | None | Water, 1°C, 5 min | 92 | 8 | [4] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from methodologies that favor the formation of the monosubstituted product.[1][4]
Objective: To synthesize a 2-substituted benzimidazole while minimizing the formation of the 1,2-disubstituted byproduct.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Toluene (10 mL)
-
Catalyst (e.g., a mild Lewis acid, optional)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 mmol) and toluene (10 mL).
-
If using a catalyst, add it at this stage.
-
Slowly add the aldehyde (1.0 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and wash the solid with a small amount of cold toluene.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-substituted benzimidazole.
Protocol 2: General Procedure for the Synthesis of 1,2-Disubstituted Benzimidazoles (for comparative purposes)
This protocol is based on conditions that are known to produce 1,2-disubstituted benzimidazoles.[8]
Objective: To synthesize a 1,2-disubstituted benzimidazole.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (2.0 mmol)
-
Methanol (3 mL)
-
Phosphoric acid (7 mol%)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the aromatic aldehyde (2.0 mmol), and methanol (3 mL).
-
Add phosphoric acid (7 mol%) to the mixture.
-
Stir the resulting mixture magnetically at 50 °C.
-
Monitor the progress of the reaction by TLC.
-
After completion, dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 1,2-disubstituted benzimidazole.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 8. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective 2-Substituted Benzimidazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the selective synthesis of 2-substituted benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Inactive or insufficient catalyst: The chosen catalyst may not be active enough for the specific substrates or the loading is too low.[1] | - Increase the catalyst loading incrementally. - Switch to a different catalyst class (e.g., from a Lewis acid to a heterogeneous catalyst). Refer to the Catalyst Comparison table below for options.[1] |
| Suboptimal reaction temperature or time: The reaction may be too slow at the current temperature, or prolonged heating could lead to decomposition.[2] | - Gradually increase the reaction temperature and monitor the progress by TLC. - Perform a time-course study to determine the optimal reaction duration. | |
| Poor quality of starting materials: Impurities in the o-phenylenediamine or aldehyde can inhibit the reaction.[2] | - Purify the starting materials before use (e.g., recrystallization of o-phenylenediamine). | |
| Inappropriate solvent: The solvent may not be suitable for the chosen catalyst or may hinder the reaction.[1] | - Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, or solvent-free conditions).[3][4] | |
| Formation of 1,2-Disubstituted Benzimidazole Byproduct | Reaction conditions favoring disubstitution: Certain catalysts and excess aldehyde can promote the formation of the 1,2-disubstituted product.[5] | - Adjust the stoichiometry to use a 1:1 ratio of o-phenylenediamine to aldehyde. - Select a catalyst known for high selectivity towards the 2-substituted product. For instance, Er(OTf)₃ with electron-rich aldehydes tends to yield the 1,2-disubstituted product, while its absence favors the mono-substituted product.[1] |
| Nature of the aldehyde: Electron-donating groups on the aldehyde can sometimes favor the formation of 1,2-disubstituted benzimidazoles.[4] | - If possible, choose an alternative aldehyde or adjust the catalytic system to enhance selectivity for the desired product. | |
| Difficulty in Product Purification | Co-elution of product and starting materials/byproducts: Similar polarities can make chromatographic separation challenging.[2] | - Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. - Consider recrystallization as an alternative or additional purification step. |
| Catalyst residue in the product: Homogeneous catalysts can be difficult to remove completely. | - Opt for a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction (e.g., MgO@DFNS, nano-Fe₂O₃).[3][4] | |
| Formation of colored impurities: Oxidation of o-phenylenediamine can lead to colored byproducts.[2] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities. | |
| Catalyst Deactivation/Low Reusability | Leaching of the active species: For supported catalysts, the active metal may leach into the reaction mixture. | - Choose a catalyst with a robust support and strong metal-support interaction. - Perform a hot filtration test to check for leaching. |
| Fouling of the catalyst surface: Adsorption of reactants, products, or byproducts on the catalyst surface can block active sites. | - Wash the recovered catalyst with an appropriate solvent to remove adsorbed species before reuse. - Consider calcination or other regeneration procedures as recommended for the specific catalyst. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable catalyst for my specific 2-substituted benzimidazole synthesis?
A1: Catalyst selection is crucial and depends on several factors including the nature of your substrates (o-phenylenediamine and aldehyde), desired reaction conditions (temperature, solvent), and environmental considerations. For a starting point, consider the following:
-
For green and sustainable synthesis: Heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their high efficiency and recyclability.[3] Nano-Fe₂O₃ is another excellent option for reactions in aqueous media.[4]
-
For mild reaction conditions: Catalysts like boric acid in water at room temperature offer an eco-friendly and inexpensive option.
-
To control selectivity: The choice of catalyst can significantly influence the product distribution between 2-substituted and 1,2-disubstituted benzimidazoles. For example, Er(OTf)₃ can selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[1]
Refer to the Catalyst Comparison table for a detailed overview of different catalytic systems.
Q2: What is the general mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?
A2: The reaction generally proceeds through a multi-step process:
-
Schiff Base Formation: The o-phenylenediamine reacts with the aldehyde to form a Schiff base intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form a dihydrobenzimidazole derivative.
-
Oxidation: The dihydrobenzimidazole is then oxidized to the final 2-substituted benzimidazole product. The catalyst often plays a role in activating the aldehyde and/or facilitating the oxidation step.[4]
Q3: Can I run the synthesis under solvent-free conditions?
A3: Yes, several protocols have been developed for the solvent-free synthesis of 2-substituted benzimidazoles.[4][6] These methods are environmentally friendly and can simplify the work-up procedure. Catalysts like H₂O₂/TiO₂ P25 nanoparticle system have been successfully employed under solvent-free conditions.[4]
Q4: My starting aldehyde is unstable. Are there alternative starting materials I can use?
A4: If the aldehyde is unstable, you can consider using a corresponding carboxylic acid or its derivative (e.g., ester, acid chloride) to react with the o-phenylenediamine. This is known as the Phillips-Ladenburg synthesis. However, this method often requires harsher reaction conditions, such as high temperatures and strong acids.[7] Another alternative is to use primary alcohols in a dehydrogenative coupling reaction.[7]
Data Presentation
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity | Reference |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp | 3 h | 95 | High | [3] |
| nano-Fe₂O₃ | 10 | Water | 80 | 30 min | 96 | High | [4] |
| ZrO₂–Al₂O₃ | 10 | None | 120 | 1 h | 92 | High | [4] |
| MgCl₂·6H₂O | 10 | Ethanol | Reflux | 30 min | 94 | High | [4] |
| Cu(OH)₂ | 10 | Methanol | Room Temp | 1 h | 98 | High | [8] |
| FeCl₃/Al₂O₃ | 10 | DMF | 25 | 2 h | 95 | High | [9] |
| Boric Acid | 20 | Water | Room Temp | 15 min | 94 | High | [10] |
| Er(OTf)₃ | 1 | None (MW) | 100 | 5 min | 98 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole using MgO@DFNS Catalyst [3]
-
Materials:
-
o-phenylenediamine (1 mmol, 108 mg)
-
Benzaldehyde (1.2 mmol, 127 mg, 122 µL)
-
MgO@DFNS catalyst (10 wt% of o-phenylenediamine, 10.8 mg)
-
Ethanol (5 mL)
-
-
Procedure: a. In a round-bottom flask, dissolve o-phenylenediamine in ethanol. b. Add the MgO@DFNS catalyst to the solution. c. Add benzaldehyde to the reaction mixture. d. Stir the mixture at room temperature for 3 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, filter the catalyst from the reaction mixture. g. Evaporate the solvent under reduced pressure. h. Purify the crude product by recrystallization from ethanol to obtain 2-phenyl-1H-benzimidazole as a solid.
Protocol 2: Synthesis of 2-Aryl-1H-benzimidazoles using a Recyclable Manganese(I) Catalyst [7]
-
Materials:
-
1,2-Diaminobenzene (1.0 mmol)
-
Primary alcohol (e.g., benzyl alcohol) (1.3 mmol)
-
KOH (0.27 mmol)
-
Manganese(I) complex catalyst (0.05 mmol)
-
-
Procedure: a. In a reaction vessel open to the air, combine 1,2-diaminobenzene, the primary alcohol, KOH, and the manganese(I) catalyst. b. Stir the mixture under neat conditions at 140 °C for 20 hours. c. After cooling to room temperature, add methanol to dilute the mixture. d. Filter the mixture through a pad of Celite. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by silica gel column chromatography (eluent: 10-30% ethyl acetate in hexane) to afford the pure 2-substituted benzimidazole.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of 2-substituted benzimidazoles.
Caption: A decision-making flowchart for selecting a suitable catalyst.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Benzimidazole Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of benzimidazole compounds during in vitro and in vivo experiments.
Troubleshooting Guide
Issue: My benzimidazole compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue due to the inherent hydrophobicity of many benzimidazole derivatives.[1][2] The following troubleshooting workflow can help identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my benzimidazole compound is precipitating?
Start with the simplest approaches first.[1]
-
Check your stock solution: Ensure your compound is fully dissolved in a high-quality, anhydrous solvent like DMSO.[2] If you see any precipitate, gently warm the solution to 37°C and vortex thoroughly.[2]
-
Optimize your dilution method: Avoid "solvent shock," which occurs when a concentrated DMSO stock is added directly to an aqueous buffer, causing the compound to crash out.[1] Instead, use a stepwise or serial dilution in pre-warmed media or buffer.[3]
Q2: How much can I expect to improve the solubility of my benzimidazole compound with different techniques?
The degree of solubility enhancement is highly dependent on the specific benzimidazole derivative and the method used. Below is a summary of reported solubility increases for various benzimidazole compounds.
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) |
| Albendazole | β-cyclodextrin | 223x[4] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058x[4] |
| Albendazole | HP-β-CD with polyvinylpyrrolidone (PVP) | 1412x[4] |
| Albendazole | Salt Formation (HCl salt) in pH 2.0 buffer | 2100x[5] |
| Fenbendazole | β-cyclodextrin | 432x[4] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1512x[4] |
| Fenbendazole | HP-β-CD with polyvinylpyrrolidone (PVP) | 1373x[4] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x[1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HP-β-CD | ~900x[1] |
Q3: What are the potential downsides of using these solubilization techniques?
It is critical to consider the potential impact of any solubilizing agent on your biological assay.[1]
-
Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations and may interfere with enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5%.[1][2] Always include a vehicle control in your experiments.
-
pH adjustment: Can alter the ionization state of your compound, which may affect its biological activity.[1] It can also impact the stability and function of proteins or cells in your assay.
-
Cyclodextrins and Surfactants: Can sometimes interact with cellular membranes or proteins, leading to off-target effects.[1] It is important to test a range of concentrations and include appropriate controls. Non-ionic surfactants like Tween® 20 or Triton™ X-100 should be used at concentrations below their critical micelle concentration (CMC) in cell-based assays to avoid cytotoxicity.[1]
Q4: My compound is a known inhibitor of the VEGFR-2 signaling pathway. How can I visualize this?
Understanding the target pathway is crucial for interpreting your results. Many benzimidazole derivatives act as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway, which is critical for angiogenesis.[1]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol helps to determine the solubility of your benzimidazole compound at different pH values, which is crucial since many benzimidazoles have ionizable groups.[1][2]
Materials:
-
Benzimidazole compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of buffers covering a physiologically relevant pH range.
-
Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers. Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[1]
-
After equilibration, measure and record the final pH of each solution.
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove undissolved particles.[1]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile of your compound.[1]
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[4][7]
Materials:
-
Benzimidazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Chosen aqueous buffer (e.g., PBS)
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[1]
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow for complex formation and equilibrium to be reached.[1]
-
After equilibration, filter an aliquot from the supernatant of each vial using a 0.22 µm filter.
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.
-
Plot the solubility of the benzimidazole compound as a function of the HP-β-CD concentration to determine the effectiveness of the cyclodextrin in enhancing solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Benzimidazole Degradation on Silica Gel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of benzimidazole derivatives during purification on silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are my benzimidazole compounds degrading during silica gel chromatography?
Benzimidazole degradation during silica gel chromatography is primarily due to the acidic nature of the silica gel.[1][2] The stationary phase possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the degradation of acid-sensitive compounds. Benzimidazoles, being basic compounds, can interact strongly with these acidic sites, leading to decomposition.
Q2: How can I tell if my benzimidazole is degrading on the silica gel?
A common and effective method to test for compound stability on silica gel is by using two-dimensional thin-layer chromatography (2D-TLC).[3] If the compound is stable, the resulting spot will appear on the diagonal. If degradation occurs, new spots will appear below the diagonal, indicating the formation of more polar degradation products.[3] Other signs of degradation during column chromatography include low recovery of the desired product, the appearance of unexpected fractions, and streaking of spots on TLC plates.
Q3: What are the common strategies to prevent the degradation of benzimidazoles on silica gel?
There are two primary strategies to mitigate the degradation of benzimidazoles on silica gel:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a basic modifier.[1][2][4]
-
Use of an Alternative Stationary Phase: Employ a more inert or basic stationary phase, such as basic alumina, to avoid the acidic environment of silica gel.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of benzimidazoles on silica gel.
| Problem | Possible Cause | Solution |
| Low or no recovery of the desired benzimidazole compound. | The compound is likely degrading on the acidic silica gel. | 1. Deactivate the silica gel: Prepare a slurry of silica gel with a solvent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[1][4] 2. Use basic alumina: Switch to a basic alumina stationary phase which is more suitable for basic compounds. |
| Multiple spots appear on the TLC plate after the column, but only one spot was present before. | The compound is decomposing on the silica gel during chromatography. | 1. Perform a 2D-TLC stability test to confirm degradation.[3] 2. Implement a deactivation protocol for the silica gel or use basic alumina for the purification. |
| Streaking of the benzimidazole spot on the TLC plate. | Strong interaction between the basic benzimidazole and the acidic silanol groups on the silica gel. | 1. Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia) to the developing solvent system for TLC analysis. 2. For column chromatography, use deactivated silica gel or basic alumina. |
| The Rf value of the benzimidazole is very low, and it is difficult to elute from the column. | Strong adsorption of the basic compound to the acidic stationary phase. | 1. Increase the polarity of the mobile phase. 2. Add a basic modifier to the mobile phase to reduce the interaction with the silica gel. 3. Consider using a more inert stationary phase like deactivated silica gel or basic alumina. |
Quantitative Data Summary
| Purification Method | Benzimidazole Derivative | Reported Yield/Recovery | Reference |
| Silica Gel Chromatography (untreated) | 2-propyl-1H-benzo[d]imidazole | 70% | [5] |
| Silica Gel Chromatography (untreated) | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 75% | [5] |
| Silica Gel Chromatography (untreated) | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 65% | [5] |
| Silica Gel Chromatography (untreated) | 2-methyl-1H-benzo[d]imidazole | 35% | [5] |
| Basic Alumina Chromatography | Mixture of quinazolinone and benzimidazole derivatives | Successful separation achieved where silica gel failed. |
Note: The yields reported are for the entire synthetic process, with the final step being the purification method listed. Lower yields on untreated silica gel could be indicative of degradation during chromatography.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds like benzimidazoles.
Materials:
-
Silica gel (for column chromatography)
-
Triethylamine (TEA)
-
Appropriate solvent system for the separation (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of the required amount of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Add Triethylamine: To the slurry, add 1-2% (v/v) of triethylamine. For example, for every 100 mL of solvent used to make the slurry, add 1-2 mL of TEA.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure even distribution of the triethylamine and neutralization of the acidic sites.
-
Pack the Column: Pack the column with the deactivated silica gel slurry as you would normally.
-
Wash the Column: Before loading the sample, wash the packed column with at least two column volumes of the mobile phase (without added triethylamine) to remove any excess TEA.
-
Load the Sample and Elute: Load your benzimidazole sample and proceed with the chromatography using the appropriate mobile phase.
Protocol 2: Purification of Benzimidazoles using Basic Alumina
Objective: To purify basic benzimidazole compounds using a basic stationary phase to avoid acid-catalyzed degradation.
Materials:
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Appropriate solvent system for the separation
Procedure:
-
Select the Solvent System: Determine a suitable solvent system for your separation using TLC with alumina plates.
-
Pack the Column: Pack the chromatography column with basic alumina using the desired solvent system. The dry packing method is often suitable for alumina.
-
Load the Sample: Dissolve the crude benzimidazole in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the Column: Elute the column with the chosen solvent system and collect the fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify the fractions containing the purified benzimidazole.
Protocol 3: 2D-TLC for Stability Assessment
Objective: To determine if a benzimidazole derivative is stable on silica gel.
Materials:
-
Square TLC plate (silica gel 60 F254)
-
Solution of the benzimidazole compound
-
Appropriate developing solvent
Procedure:
-
Spotting: In one corner of the square TLC plate, carefully spot a small, concentrated amount of the benzimidazole solution, approximately 1 cm from the bottom and side edges.
-
First Development: Place the TLC plate in a developing chamber containing the chosen solvent. Allow the solvent to run up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom of the plate.
-
Second Development: Place the rotated plate back into the developing chamber with the same solvent and allow it to develop again until the solvent front is about 1 cm from the top.
-
Visualization and Analysis: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Stable Compound: If the compound is stable, the spots will appear along the diagonal of the plate.
-
Unstable Compound: If the compound has degraded, new spots will appear off the diagonal, typically with lower Rf values in the second dimension.[3]
-
Visualizations
References
Technical Support Center: Optimizing Solvent Systems for Benzimidazole Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic separation of benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatography of benzimidazole derivatives.
Question: Why is my benzimidazole compound showing poor separation or streaking on the TLC plate?
Answer: Poor separation or streaking on a Thin-Layer Chromatography (TLC) plate can be attributed to several factors related to the solvent system and sample preparation.
-
Inappropriate Solvent Polarity: The polarity of the solvent system is crucial for achieving good separation. If the solvent is too polar, all components will move with the solvent front, resulting in high Rf values and poor separation. Conversely, if the solvent is not polar enough, the compounds will remain at the baseline. For many benzimidazole derivatives, a common starting point is a mixture of ethyl acetate and n-hexane.[1] You can adjust the ratio to optimize the separation; increasing the proportion of ethyl acetate will increase the polarity.
-
Sample Overloading: Applying too much sample to the TLC plate can lead to streaking and broad spots. Try spotting a smaller amount of your sample.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting it on the plate.
-
Interactions with Silica Gel: Benzimidazoles, with their basic nitrogen atoms, can interact strongly with the acidic silica gel on the TLC plate, leading to tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to mitigate this effect by neutralizing the acidic sites on the silica.
Question: My HPLC analysis of benzimidazoles shows peak tailing. What are the likely causes and solutions?
Answer: Peak tailing in High-Performance Liquid Chromatography (HPLC) is a common issue when analyzing benzimidazoles and can compromise resolution and quantification.
-
Secondary Interactions: The basic nature of the benzimidazole ring can lead to strong interactions with residual acidic silanol groups on the surface of silica-based reversed-phase columns (e.g., C18, C8). This is a frequent cause of peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with the benzimidazole analytes.
-
Solution: Use a mobile phase with a lower pH (e.g., by adding formic acid or phosphoric acid).[2] At a lower pH, the silanol groups are less ionized, and the basic nitrogens of the benzimidazole are protonated, which can lead to more symmetrical peak shapes.
-
Solution: Employ a column with low silanol activity or an end-capped column specifically designed to minimize these secondary interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
-
Extra-column Effects: Peak broadening and tailing can also originate from issues outside the column, such as excessive tubing length between the injector and the column or between the column and the detector. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.[3]
Question: I am observing high backpressure during my HPLC run. What should I check?
Answer: High backpressure in an HPLC system is a serious issue that can damage the pump and column. It is essential to identify and resolve the cause systematically.
-
Column Blockage: The most common cause of high backpressure is a blockage in the analytical column, often at the inlet frit. This can be due to particulate matter from the sample or mobile phase.
-
Solution: Reverse the column and flush it with a strong solvent (ensure the column manufacturer allows for reverse flushing). If this does not resolve the issue, the inlet frit may need to be replaced.
-
-
System Blockage: The blockage could be elsewhere in the system, such as in the guard column, inline filter, or tubing.
-
Solution: To isolate the source of the blockage, systematically remove components from the flow path (starting with the column) and observe the pressure. For example, replace the column with a union and check the pressure. If the pressure drops significantly, the column is the source of the high pressure.[4]
-
-
Mobile Phase Issues: High viscosity of the mobile phase can contribute to higher backpressure. Also, precipitation of buffer salts in the mobile phase, especially when mixing with high concentrations of organic solvent, can cause blockages.
-
Solution: Ensure that the buffer concentration is appropriate for the mobile phase composition and that the buffer is fully dissolved. Filter all mobile phases before use.
-
Frequently Asked Questions (FAQs)
Q1: What are some common starting solvent systems for benzimidazole purification by column chromatography?
A1: For column chromatography of benzimidazoles on silica gel, mixtures of a less polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate are widely used.[1] The polarity is typically increased gradually during the elution (gradient elution). Common starting ratios of ethyl acetate to n-hexane can range from 1:9 to 3:5, depending on the polarity of the specific benzimidazole derivative.[1]
Q2: How do I choose an appropriate mobile phase for reversed-phase HPLC of benzimidazoles?
A2: For reversed-phase HPLC, a common mobile phase consists of a mixture of acetonitrile or methanol and water.[5] To achieve good peak shape and retention, it is often necessary to add a modifier.
-
For acidic or neutral benzimidazoles, a simple mobile phase of acetonitrile and water may suffice.
-
For basic benzimidazoles, adding an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase (typically at a concentration of 0.1%) helps to control the ionization of both the analytes and the residual silanols on the stationary phase, leading to improved peak symmetry.[2] For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are preferred.[2][6]
Q3: Can I use the same solvent system for TLC and column chromatography?
A3: The solvent system developed for TLC is a good starting point for column chromatography. However, the separation on a column is often better with a slightly less polar solvent system than the one that gives an optimal Rf value (typically 0.2-0.4) on TLC. For instance, if a 3:5 mixture of ethyl acetate:n-hexane works well for TLC, you might start your column chromatography with a 1:4 or 1:5 ratio and gradually increase the polarity.[1]
Q4: My benzimidazole product is contaminated with unreacted starting materials. How can I improve the purification?
A4: Purification can be challenging if the product and impurities have similar polarities.[7]
-
Optimize the Solvent System: Carefully screen different solvent systems in TLC to find one that provides the best separation between your product and the impurities. This may involve trying different solvent combinations or adding a third solvent to the mixture.
-
Gradient Elution: For column chromatography, a shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can often resolve compounds with close Rf values.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase silica gel for column chromatography.
Data Presentation
Table 1: Common Solvent Systems for Benzimidazole Chromatography
| Chromatography Type | Stationary Phase | Solvent System (v/v) | Application/Notes | Reference |
| TLC | Silica Gel G | Ethyl Acetate : n-Hexane (3:5) | Monitoring reaction progress and purification. | [1] |
| TLC | Silica Gel G | Ethyl Acetate : n-Hexane : Methanol | Separation of various benzimidazole derivatives. | [8] |
| TLC | Silica Gel G | Toluene : Acetone (8:2) | Determining Rf values of synthesized compounds. | [9] |
| TLC | Silica Gel G | Benzene : Acetone (7:3) | Optimized mobile phase for benzimidazole. | |
| Column Chromatography | Silica Gel | Ethyl Acetate : n-Hexane (1:9 to 1:1) | Purification of crude benzimidazole products. | [1] |
| HPLC (Reversed-Phase) | C18 | Acetonitrile : Water with 0.1% Formic Acid | Suitable for LC-MS applications. | [2] |
| HPLC (Reversed-Phase) | C18 | Methanol : Water (70:30) | Isocratic separation of benzimidazole derivatives. | [5] |
| HPLC (Reversed-Phase) | C8 | Acetonitrile : Water : 85% H₃PO₄ (gradient) | Separation of multiple benzimidazole drugs. | [10] |
Experimental Protocols
Protocol 1: Developing a TLC Solvent System
-
Prepare several small beakers with different solvent mixtures of varying polarities (e.g., Ethyl Acetate:n-Hexane in ratios of 1:4, 1:3, 1:2, 1:1).
-
Dissolve a small amount of your crude benzimidazole sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate. Also, spot the starting materials as references if available.
-
Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.[7]
-
The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from any impurities.
Protocol 2: Preparing a Mobile Phase for Reversed-Phase HPLC
-
Aqueous Component:
-
Measure the required volume of high-purity water (HPLC grade).
-
If a buffer or acid is required, add the appropriate amount. For example, to make a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of water.
-
Filter the aqueous solution through a 0.45 µm or 0.22 µm membrane filter.
-
-
Organic Component:
-
Measure the required volume of HPLC-grade acetonitrile or methanol.
-
Filter the organic solvent through a compatible membrane filter.
-
-
Mixing the Mobile Phase:
-
For isocratic elution, mix the filtered aqueous and organic components in the desired ratio (e.g., 70:30 methanol:water).[5]
-
For gradient elution, place the prepared solvents in their respective reservoirs on the HPLC system.
-
-
Degassing:
-
Degas the final mobile phase(s) using an inline degasser, sonication, or by sparging with helium to prevent air bubbles from interfering with the detector and pump performance.[11]
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in benzimidazole chromatography.
Caption: Decision tree for selecting an optimal solvent system for benzimidazole chromatography.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsm.com [ijpsm.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shopshimadzu.com [shopshimadzu.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays of Benzimidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with benzimidazole compounds in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound shows variable activity between experiments. What are the most likely causes?
A1: Inconsistent results with benzimidazole compounds often stem from issues with solubility and compound aggregation. These factors can lead to fluctuating concentrations of the active compound in the assay, resulting in variable IC50 values.[1] It is also critical to maintain consistent experimental conditions, such as incubation times, temperature, and cell passage number.[1]
Q2: I suspect my benzimidazole compound is interfering with the assay readout. How can I check for this?
A2: Assay interference is a known issue, particularly with fluorescence- or absorbance-based readouts. To check for this, run control experiments with your benzimidazole compound in the assay medium without any biological target (e.g., cells or enzyme). Any signal produced in these wells can be attributed to the compound itself and should be subtracted from your experimental values.[1]
Q3: My benzimidazole compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A3: This discrepancy often points to issues with cell permeability or the stability of the compound in the cell culture medium. The benzimidazole may not be effectively crossing the cell membrane to reach its intracellular target.[1] Alternatively, the compound may be degrading in the complex environment of the cell culture medium before it can exert its effect.[1]
Q4: What are Pan-Assay Interference Compounds (PAINS), and could my benzimidazole be one?
A4: Pan-Assay Interference Compounds (PAINS) are chemical compounds that often give false positive results in high-throughput screening assays. Certain chemical substructures are known to be promiscuous inhibitors or to interfere with assay technologies. While the benzimidazole core itself is a valuable pharmacophore, specific derivatives could potentially act as PAINS. If you observe activity across multiple, unrelated assays, it is worth investigating if your compound contains substructures associated with PAINS.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Question: My benzimidazole compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
Answer: This is a common issue due to the hydrophobic nature of many benzimidazoles.[2][3] The phenomenon is often referred to as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[2] Here are several strategies to address this:
-
Optimize Dilution Strategy: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous buffer.[2]
-
Adjust pH: The solubility of many benzimidazoles is pH-dependent due to the presence of basic nitrogen atoms.[2][3] Attempt to adjust the pH of your assay buffer to see if solubility improves.[3] Be mindful that altering the pH can also affect the biological activity of your compound and the stability of your assay components.[2]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final assay buffer can help maintain compound solubility.[3] It is crucial to keep the final co-solvent concentration low (typically <0.5% for DMSO in cell-based assays) and to include a vehicle control to account for any solvent effects.[2][3]
-
Employ Solubilizing Agents: For particularly challenging compounds, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80).[1][2] These should be used with caution and validated to ensure they do not interfere with the assay.[2]
Troubleshooting Workflow for Solubility Issues
References
Validation & Comparative
comparative analysis of 2-substituted benzimidazole derivatives' activity
A Comparative Analysis of the Biological Activities of 2-Substituted Benzimidazole Derivatives
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities.[1][2][3] The fusion of a benzene ring to an imidazole ring creates a versatile scaffold that has been extensively modified, particularly at the 2-position, to generate compounds with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides a comparative analysis of the activity of various 2-substituted benzimidazole derivatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this field.
Anticancer Activity
Numerous novel 2-substituted benzimidazole derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines.[5][6] The in vitro anticancer screening of these compounds has revealed significant antitumor activity.[5] Some derivatives, including those bearing triazole, thiadiazole, and oxadiazole rings, have shown potent, non-genotoxic, antiproliferative, and antiangiogenic properties.[7]
Table 1: Comparative in vitro Anticancer Activity of 2-Substituted Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Naphthalene substituted benzimidazole (11) | Multiple cancer cell lines | MTT Assay | 0.078 - 0.625 | - | - |
| Naphthalene substituted benzimidazole (13) | Multiple cancer cell lines | MTT Assay | 0.078 - 0.625 | - | - |
| 2-phenyl benzimidazole derivative 35 | MCF-7 (breast) | MTT Assay | 3.37 | Doxorubicin | 4.17 |
| Purine derivative 46 | MDA-MB-231 (breast) | MTT Assay | 1.22 | Not specified | Not specified |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (colorectal) | MTT Assay | 0.02742 | Doxorubicin | > 1.8 |
| Imidazole derivative 5 | HCC827 (lung) | MTT Assay | 0.81 | Not specified | Not specified |
| Chrysin benzimidazole derivative 45 | MCF cells | Not specified | 25.72 ± 3.95 | - | - |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide 46 | HCT116 cell line | Not specified | 0.00005 | - | - |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide 47 | HCT116 cell line | Not specified | 0.00012 | - | - |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[8][9]
Antimicrobial Activity
2-Substituted benzimidazole derivatives have demonstrated significant promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[1] Their mechanism of action is often associated with the inhibition of essential cellular processes in microorganisms.[10] The presence of electron-withdrawing groups in certain derivatives has been shown to enhance antimicrobial efficacy.[1]
Table 2: Comparative in vitro Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives
| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Staphylococcus aureus | MIC Determination | 0.39 - 0.78 | - | - |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Methicillin-resistant S. aureus | MIC Determination | 0.39 - 0.78 | - | - |
| 2-chlorobenzyl triazolium compound 26 | S. aureus | MIC Determination | 2 | Norfloxacin | 2 |
| Octyl group-containing compound 27 | S. aureus | MIC Determination | 2 | Norfloxacin | 2 |
| 2-chlorobenzyl triazolium compound 26 | Fungal strains | MIC Determination | 2 - 19 | - | - |
| 3-fluorobenzyl moiety bearing compound 25 | Fungal strains | MIC Determination | 2 - 19 | - | - |
| 2-substituted fluorinated benzimidazole 40 | Candida albicans | MIC Determination | - | - | - |
| Compounds 1f, 1g, 1l, 1m, 1n, 2a, 2b, 2c, 2e, 2f | Enterococcus faecalis, S. aureus, E. coli, P. aeruginosa, C. albicans, C. tropicals | MIC Determination | 50 - 200 | - | - |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[3][11][12]
Experimental Protocols
Synthesis of 2-Substituted Benzimidazole Derivatives (General Procedure)
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamine with various carboxylic acids or aldehydes.[2][3]
-
A mixture of o-phenylenediamine (0.1 mol) and a substituted carboxylic acid or aldehyde (0.1 mol) is refluxed in a suitable solvent, often in the presence of an acid catalyst such as 4 N hydrochloric acid, for several hours.[3]
-
The reaction progress is monitored using thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized or made basic, typically with a solution of ammonium hydroxide, to precipitate the crude product.[3]
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-substituted benzimidazole derivative.[3]
In vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
-
Human cancer cell lines (e.g., MCF-7, HEPG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]
-
The cells are then treated with various concentrations of the synthesized benzimidazole derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
In vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[11] The agar streak dilution method is a common technique for determining MIC.[1]
-
A series of twofold dilutions of the synthesized benzimidazole derivatives and a reference antibiotic (e.g., Ciprofloxacin) are prepared in a suitable growth medium.[1]
-
The different concentrations of the compounds are incorporated into molten agar and poured into Petri plates.
-
Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.[11]
-
The microbial suspensions are then streaked onto the surface of the agar plates containing the different concentrations of the test compounds.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Generalized workflow for the synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. isca.me [isca.me]
- 3. srrjournals.com [srrjournals.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. benchchem.com [benchchem.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. jddtonline.info [jddtonline.info]
- 11. New derivatives of benzimidazole and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 6-Methyl Substitution on the Antimicrobial Potency of Benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-methyl substituted benzimidazole derivatives, with a focus on their antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR, this guide aims to facilitate the rational design of more potent benzimidazole-based antimicrobial agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole ring. This guide specifically examines the role of the methyl group at the 6-position in modulating the antimicrobial activity of these compounds.
Comparative Analysis of Antimicrobial Activity
A study by Tran et al. provides a systematic investigation into the impact of substitution at the N-1, C-2, and C-6 positions of the benzimidazole scaffold on antimicrobial activity.[1] The following tables summarize the minimum inhibitory concentration (MIC) values of a series of N,2,6-trisubstituted 1H-benzimidazole derivatives against various bacterial strains. This allows for a direct comparison between compounds bearing a methyl group at the 6-position and their unsubstituted (6-H) analogs.
Table 1: Antimicrobial Activity of N-benzyl-2-(substituted phenyl)-1H-benzimidazoles [1]
| Compound | R1 | R2 | MIC (µg/mL) |
| MSSA | |||
| 3a | H | H | >64 |
| 4a | CH3 | H | 32 |
| 3d | H | 4-Cl | 32 |
| 4c | CH3 | 4-Cl | 16 |
| 3h | H | 4-NO2 | 32 |
| 4g | CH3 | 4-NO2 | 16 |
Table 2: Antimicrobial Activity of N-(4-chlorobenzyl)-2-(substituted phenyl)-1H-benzimidazoles [1]
| Compound | R1 | R2 | MIC (µg/mL) |
| MSSA | |||
| 3j | H | H | >64 |
| 4i | CH3 | H | 32 |
| 3l | H | 4-Cl | 16 |
| 4k | CH3 | 4-Cl | 8 |
| 3m | H | 4-NO2 | 16 |
| 4j | CH3 | 4-NO2 | 8 |
MSSA: Methicillin-sensitive Staphylococcus aureus (ATCC 25923), MRSA: Methicillin-resistant Staphylococcus aureus (ATCC 33591), E. coli (ATCC 25922), S. faecalis (ATCC 19433)
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals several key SAR insights regarding the 6-methyl substitution:
-
Enhanced Potency: In general, the presence of a methyl group at the 6-position (R1 = CH3) leads to an enhancement of antibacterial activity compared to the unsubstituted analogs (R1 = H). For instance, compound 4c (6-CH3, 2-(4-Cl-phenyl)) exhibits a two-fold increase in potency against MSSA, MRSA, and S. faecalis, and a significant increase against E. coli, compared to its 6-H counterpart 3d .[1] A similar trend is observed when comparing other pairs of 6-methyl and 6-H derivatives.
-
Synergistic Effects: The beneficial effect of the 6-methyl group appears to be synergistic with electron-withdrawing substituents at the 2-phenyl ring. The most potent compounds in the series, 4k and 4j , both feature a 6-methyl group in combination with a 2-(4-chlorophenyl) or 2-(4-nitrophenyl) moiety, respectively, and an N-(4-chlorobenzyl) substituent.[1]
-
Broad Spectrum Activity: Notably, compound 4c demonstrated good antimicrobial activity against all four tested bacterial strains, including the Gram-negative E. coli.[1] This suggests that the combination of a 6-methyl group and a 2-(4-chlorophenyl) substituent may be a key structural feature for developing broad-spectrum benzimidazole-based antibiotics.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of N,2,6-Trisubstituted 1H-benzimidazole Derivatives[1]
The synthesis of the target compounds involved a two-step process:
-
Step 1: Synthesis of 2,6-disubstituted 1H-benzimidazoles: A mixture of the appropriate benzene-1,2-diamine derivative (with either H or CH3 at the 4-position) and a substituted aromatic aldehyde was heated in the presence of sodium metabisulfite (Na2S2O5). The reaction was carried out using either conventional heating or microwave irradiation.
-
Step 2: N-alkylation: The resulting 2,6-disubstituted 1H-benzimidazole was then N-alkylated with a substituted benzyl chloride in the presence of a base to yield the final N,2,6-trisubstituted 1H-benzimidazole derivatives.
Antimicrobial Activity Assay[1]
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.
-
Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (MSSA, ATCC 25923), methicillin-resistant Staphylococcus aureus (MRSA, ATCC 33591), Escherichia coli (ATCC 25922), and Streptococcus faecalis (ATCC 19433).
-
Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (MHB). An equal volume of the bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Structure-Activity Relationship
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: General workflow for the synthesis and SAR study of N,2,6-trisubstituted 1H-benzimidazoles.
Caption: Key structure-activity relationships of 6-methyl benzimidazole derivatives for antimicrobial activity.
References
A Comparative Analysis of (6-methyl-1H-benzimidazol-2-yl)methanol and Established Anticancer Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer agent (6-methyl-1H-benzimidazol-2-yl)methanol against a range of well-established anticancer drugs. Due to limited direct experimental data on this compound, this comparison leverages findings from structurally related benzimidazole derivatives to project its potential efficacy and mechanisms of action.
Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a key feature in many biologically active molecules and is structurally similar to naturally occurring purines, allowing it to interact with various biological targets.[1] While research directly investigating the anticancer properties of this compound is in its nascent stages, the broader family of benzimidazole derivatives has demonstrated significant potential in oncology.[2][3][4] One study reported its synthesis and found it to possess only mild cytotoxic activity.[5] However, related benzimidazole compounds have been identified as inhibitors of critical cancer-related targets like Cyclin-Dependent Kinase 2 (CDK2).[6]
Comparative Landscape of Anticancer Drugs
The field of cancer therapeutics encompasses a wide array of drugs with diverse mechanisms of action.[7][8][9] These are broadly categorized based on how they interfere with cancer cell growth and proliferation.[7][8] Common classes include:
-
Alkylating Agents: These drugs, such as cisplatin and cyclophosphamide, directly damage cancer cell DNA, preventing replication.[8][10][11][12]
-
Antimetabolites: This class, including 5-fluorouracil and methotrexate, mimics normal cellular molecules to disrupt DNA and RNA synthesis.[7][8][10]
-
Anti-tumor Antibiotics: Anthracyclines like doxorubicin interfere with enzymes involved in DNA replication.[8][10]
-
Topoisomerase Inhibitors: These drugs, such as etoposide and irinotecan, block enzymes that are essential for DNA unwinding and repair, leading to DNA damage.[7][8]
-
Mitotic Inhibitors: Derived from natural products, these agents (e.g., paclitaxel, vinca alkaloids) interfere with microtubule function and disrupt cell division.[8][11]
-
Targeted Therapies: These drugs act on specific molecular targets involved in tumor growth and survival, such as kinase inhibitors (e.g., imatinib, gefitinib).[7][9]
-
Hormonal Therapies: These are effective against cancers that are sensitive to hormones, like certain breast and prostate cancers.[7]
-
Immunotherapies: These therapies stimulate the patient's immune system to recognize and attack cancer cells.[7]
Potential Mechanisms of Action for Benzimidazole Derivatives
Research into various benzimidazole derivatives has revealed a multitude of potential anticancer mechanisms, suggesting that this compound could potentially act through one or more of these pathways:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, including well-known anthelmintics like mebendazole and fenbendazole, have been shown to inhibit microtubule polymerization.[2][13] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][13] Nocodazole, another benzimidazole derivative, is a potent tubulin inhibitor used in cancer research.[14]
-
Kinase Inhibition: Benzimidazole scaffolds are prevalent in kinase inhibitors. Derivatives have been developed to target various kinases involved in cancer cell signaling, including:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Some benzimidazole derivatives, such as Veliparib, are potent PARP inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[2]
-
Induction of Apoptosis: Several benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways, often involving the activation of caspases.[2][4][17]
-
Topoisomerase Inhibition: Some benzimidazole-acridine derivatives have been reported to act as topoisomerase I inhibitors, leading to DNA damage and cell death.[2]
Quantitative Data Comparison
Direct quantitative data for the anticancer activity of this compound is limited. However, to provide a comparative context, the following table summarizes the cytotoxic activity of a closely related benzimidazole derivative and a standard chemotherapeutic agent against various cancer cell lines. It is important to note that these are not direct comparisons and that the activity of this compound may differ significantly.
| Compound/Drug | Cancer Cell Line | IC50/LC50 Value | Reference |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality Assay | LC50: 0.42 µg/mL | [5] |
| 1H-benzimidazol-2-yl-methanol | Brine Shrimp Lethality Assay | Mild activity | [5] |
| Doxorubicin | HepG-2 (Liver) | IC50: 4.17–5.57 μM | [15] |
| Doxorubicin | HCT-116 (Colon) | IC50: 4.17–5.57 μM | [15] |
| Doxorubicin | MCF-7 (Breast) | IC50: 4.17–5.57 μM | [15] |
| Doxorubicin | HeLa (Cervical) | IC50: 4.17–5.57 μM | [15] |
| Gefitinib (EGFR Inhibitor) | EGFR | IC50: 0.052 µM | [15] |
| Vincristine Sulphate (Standard) | Brine Shrimp Lethality Assay | LC50: 0.544 µg/mL | [5] |
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for key experiments used to evaluate the anticancer potential of novel compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[18][19]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period, typically 48 to 72 hours.[18][19]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.[19]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.[18]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.[3]
-
Treatment Administration: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection).[3]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential signaling pathways that benzimidazole derivatives may target and a typical experimental workflow, the following diagrams are provided.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Caption: A typical workflow for anticancer drug screening.
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently sparse, the extensive research on the broader benzimidazole class of compounds suggests it is a scaffold of significant interest for oncological drug discovery. Future research should focus on a systematic evaluation of this specific molecule and its derivatives against a panel of cancer cell lines to determine its cytotoxic potential. Subsequent studies should then aim to elucidate its precise mechanism of action, drawing upon the known targets of other benzimidazole derivatives. The comparative data and protocols provided in this guide offer a framework for initiating such investigations and positioning the findings within the context of existing cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. This compound | 20034-02-0 | Benchchem [benchchem.com]
- 7. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 8. Chemotherapy drugs | Canadian Cancer Society [cancer.ca]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Chemotherapy - Wikipedia [en.wikipedia.org]
- 13. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 17. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acu.edu.in [acu.edu.in]
- 19. benchchem.com [benchchem.com]
Unveiling the Antimicrobial Potency of Benzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the myriad of heterocyclic compounds explored, benzimidazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial performance of select benzimidazole derivatives, supported by experimental data from recent studies, to aid in the ongoing research and development of more effective antimicrobial drugs.
Comparative Antimicrobial Activity of Benzimidazole Derivatives
The antimicrobial efficacy of various benzimidazole derivatives has been extensively evaluated, with Minimum Inhibitory Concentration (MIC) being a key metric for quantifying their potency. The following table summarizes the MIC values of several recently synthesized benzimidazole compounds against a panel of clinically relevant bacteria and fungi. For comparison, the activities of standard antimicrobial agents are also included.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Benzimidazole Derivative 5i | Staphylococcus aureus ATCC 9144 | 7.81 | [1] |
| Micrococcus luteus ATCC 4698 | 3.9 | [1] | |
| Escherichia coli ATCC 25922 | 7.81 | [1] | |
| Aspergillus niger ATCC 9029 | 7.81 | [1] | |
| Benzimidazole Derivative 11d | Staphylococcus aureus | 2 | |
| Bacillus subtilis | 2 | ||
| Escherichia coli | 16 | ||
| Pseudomonas aeruginosa | 8 | ||
| Benzimidazole Derivative 5q | Pseudomonas aeruginosa (MTCC-1688) | 12.5 | |
| Benzimidazole Derivative 5b | Escherichia coli 35218 | 6.25 | |
| Benzimidazole Derivative III4 | Escherichia coli (ATCC No. 25922) | 62.5 | [2] |
| Pseudomonas aeruginosa (27853) | 62.5 | [2] | |
| Ciprofloxacin | Staphylococcus aureus ATCC 9144 | 7.81 | [1] |
| Micrococcus luteus ATCC 4698 | 7.81 | [1] | |
| Escherichia coli ATCC 25922 | 15.62 | [1] | |
| Pseudomonas aeruginosa (MTCC-1688) | 50 | ||
| Ketoconazole | Aspergillus niger ATCC 9029 | 7.81 | [1] |
| Chloramphenicol | Escherichia coli 35218 | 12.5 | |
| Pseudomonas aeruginosa (MTCC-1688) | 50 |
Deciphering the Mechanism: How Benzimidazoles Combat Microbes
The antimicrobial action of benzimidazole derivatives is multifaceted. While not fully elucidated for every derivative, a primary mechanism of action involves the inhibition of microbial growth by interfering with essential cellular processes. One of the key proposed targets is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. By binding to this enzyme, benzimidazole derivatives can disrupt these vital processes, leading to bacterial cell death. The following diagram illustrates this proposed inhibitory pathway.
Caption: Proposed mechanism of action of benzimidazole derivatives against bacteria.
A Roadmap to Validation: Experimental Workflow
The validation of antimicrobial activity is a systematic process involving several key experimental stages. The workflow begins with the synthesis and characterization of the benzimidazole derivatives, followed by in vitro screening against a panel of microorganisms. Promising candidates are then subjected to more detailed investigations, including the determination of MIC and, in some cases, cytotoxicity assays to assess their safety profile.
Caption: General experimental workflow for antimicrobial activity validation.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Agar Streak Dilution Method
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism on a solid medium.
-
Preparation of Stock Solutions: The synthesized benzimidazole derivatives and standard drugs (e.g., Ciprofloxacin, Ketoconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to obtain a stock concentration (e.g., 1000 µg/mL).[1]
-
Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.
-
Incorporation of Compounds: The stock solutions of the test compounds are serially diluted and added to the molten agar at a specified temperature (around 45-50°C) to achieve the desired final concentrations (e.g., from 0.48 to 250 µg/mL).[1] The agar is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared to ensure it has no inhibitory effect on microbial growth.
-
Inoculum Preparation: The test microorganisms are cultured in a suitable broth medium to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: A standardized volume of the microbial suspension is streaked onto the surface of the agar plates containing the different concentrations of the test compounds.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.[1]
Antimicrobial Screening by Tube Dilution Method
The tube dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Stock Solutions and Media: As described in the agar dilution method, stock solutions of the test compounds are prepared. A suitable sterile broth medium (e.g., Mueller-Hinton Broth) is also prepared.
-
Serial Dilution: A series of sterile test tubes are filled with a defined volume of the broth medium. The stock solution of the test compound is serially diluted in these tubes to obtain a range of concentrations.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.
-
Incubation: The tubes are incubated under appropriate conditions with shaking to ensure aeration.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism (i.e., the tube remains clear).[3]
Structure-Activity Relationship (SAR) Insights
Studies have revealed that the antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance antimicrobial activity.[1] Conversely, compounds with electron-donating groups often exhibit moderate activity.[1][4] These structure-activity relationships are crucial for the rational design of new and more potent benzimidazole-based antimicrobial agents.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Efficacy of Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of two novel benzimidazole compounds: a promising anticancer agent, a cobalt(III) complex with a benzimidazole-derived imine ligand (designated as C4 ), and a potent anthelmintic compound, 2aBZ . The data presented is compiled from recent preclinical studies and aims to provide an objective overview of their therapeutic potential.
Executive Summary
Novel benzimidazole derivatives continue to be a rich source of pharmacologically active compounds. This guide focuses on the in-vivo performance of two such compounds that have demonstrated significant efficacy in preclinical models of cancer and parasitic infections. Compound C4 has shown notable antitumor activity in a murine cancer model, while compound 2aBZ has exhibited high efficacy against a significant gastrointestinal nematode in both small and large animal models.
Data Presentation: In-Vivo Efficacy Comparison
The following tables summarize the key quantitative data from the in-vivo efficacy studies of compounds C4 and 2aBZ.
Table 1: In-Vivo Anticancer Efficacy of Compound C4 in Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Parameter | Control Group | Compound C4 (50 mg/kg) | Compound C4 (75 mg/kg) |
| Mean Tumor Volume (mL) | 4.8 ± 0.8 | 2.9 ± 0.4 | 2.1 ± 0.3 |
| Mean Tumor Weight (g) | 4.6 ± 0.7 | 2.7 ± 0.3 | 1.9 ± 0.2 |
| Increase in Lifespan (%) | - | 45% | 68% |
Data extracted from studies on Ehrlich Ascites Carcinoma models. The control group received no treatment.
Table 2: In-Vivo Anthelmintic Efficacy of Compound 2aBZ against Haemonchus contortus
| Animal Model | Treatment Group | Dosage | Efficacy Endpoint | Percentage Reduction |
| Gerbils | 2aBZ | 200 mg/kg | Pre-adult worm burden | 95%[1] |
| Sheep | 2aBZ | 120 mg/kg | Fecal Egg Count | 99%[1] |
| Sheep | 2aBZ | 120 mg/kg | Adult worm burden | 95%[1] |
Data from a study on gerbils and sheep experimentally infected with Haemonchus contortus. Efficacy was measured against untreated control groups.[1]
Experimental Protocols
Anticancer Efficacy Study of Compound C4 in Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Animal Model: Swiss albino mice (6-8 weeks old, weighing 20-25g) were used.
-
Tumor Induction: Mice were inoculated intraperitoneally with 2 x 10^6 Ehrlich Ascites Carcinoma (EAC) cells.
-
Treatment: Twenty-four hours after tumor cell inoculation, mice were treated with compound C4 at doses of 50 mg/kg and 75 mg/kg body weight, administered intraperitoneally. A control group received the vehicle.
-
Efficacy Evaluation:
-
Tumor Volume and Weight: After a set period, a cohort of mice from each group was sacrificed, and the ascitic fluid was collected to measure the tumor volume and the weight of the packed tumor cells.
-
Survival Analysis: The remaining mice in each group were monitored daily, and the mean survival time and percentage increase in lifespan were calculated.
-
Anthelmintic Efficacy Study of Compound 2aBZ against Haemonchus contortus
-
Gerbil Model:
-
Infection: Mongolian gerbils were experimentally infected with infective third-stage larvae (L3) of Haemonchus contortus.
-
Treatment: A single oral dose of 2aBZ (200 mg/kg) was administered.
-
Efficacy Assessment: At a predetermined time post-treatment, the animals were euthanized, and their stomachs were examined to determine the number of pre-adult worms. The percentage reduction in worm burden was calculated by comparing the treated group to an untreated control group.[1]
-
-
Sheep Model:
-
Infection: Sheep were experimentally infected with L3 larvae of Haemonchus contortus.
-
Treatment: A single oral dose of 2aBZ (120 mg/kg) was administered.
-
Efficacy Assessment:
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples were collected before and after treatment to determine the number of eggs per gram of feces (EPG). The percentage reduction in EPG was calculated.[1]
-
Adult Worm Burden: After a specified period, the sheep were euthanized, and their abomasum was examined to count the number of adult worms. The percentage reduction in worm burden was calculated relative to an untreated control group.[1]
-
-
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Action: Induction of Apoptosis
Benzimidazole compounds, particularly metal complexes like C4, often exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Proposed apoptotic pathway for Compound C4.
Anthelmintic Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for benzimidazole anthelmintics like 2aBZ is the disruption of microtubule formation in the parasite's cells by binding to β-tubulin. This leads to impaired cellular processes and ultimately, parasite death.
Caption: Anthelmintic mechanism of benzimidazoles.
Experimental Workflow: In-Vivo Efficacy Studies
The following diagram illustrates the general workflow for the in-vivo efficacy studies described in this guide.
References
2-Methyl vs. 2-Hydroxymethyl Benzimidazoles: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry. The nature of the substituent at the 2-position significantly influences the biological activity of these compounds. This guide provides an objective, data-driven comparison of 2-methylbenzimidazoles and 2-hydroxymethylbenzimidazoles, focusing on their performance in key biological assays and elucidating their mechanisms of action.
Quantitative Performance Analysis
A direct comparison of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol (a 2-hydroxymethyl derivative) reveals distinct differences in their biological activities. The methyl-substituted compound generally exhibits more potent cytotoxic and antioxidant properties, while both parent compounds demonstrate limited antimicrobial potential.
| Biological Activity | 2-Methyl-1H-benzimidazole | 1H-Benzimidazol-2-yl-methanol | Standard |
| Antioxidant Activity (IC50) | 144.84 µg/mL (Moderate)[1] | 400.42 µg/mL (Very Weak)[1] | Butylated Hydroxytoluene (BHT): 51.56 µg/mL[1] |
| Cytotoxic Activity (LC50) | 0.42 µg/mL (Prominent)[1] | >10 µg/mL (Mild)[1] | Vincristine Sulphate: 0.544 µg/mL[1] |
| Antimicrobial Activity (Zone of Inhibition) | 7-8 mm (Weak)[1] | Inactive[1] | Ciprofloxacin: 41-45 mm[1] |
Mechanisms of Action & Signaling Pathways
The anticancer activity of 2-methylbenzimidazole derivatives is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is a critical regulator of programmed cell death.
References
A Comparative Guide to the Selectivity of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. A critical attribute for the successful development of these inhibitors is their selectivity – the ability to preferentially bind to and inhibit the intended kinase target over other kinases in the vast human kinome. Poor selectivity can lead to off-target effects and associated toxicities, hindering clinical advancement. This guide provides a comparative analysis of the selectivity of various benzimidazole-based kinase inhibitors, supported by experimental data and detailed protocols for assessing inhibitor performance.
Data Presentation: Comparative Selectivity of Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of selected benzimidazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. For comparison, data for well-established, non-benzimidazole alternative inhibitors are also included. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of Benzimidazole-Based Aurora Kinase Inhibitors and Alternatives
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| Benzimidazole Derivative 1 | Aurora A | 13 | Aurora B | 79 | [1] |
| Aurora C | 61 | [1] | |||
| ABL | >1000 | [1] | |||
| RET | >1000 | [1] | |||
| Benzimidazole Derivative 2 (AMG 900) | Aurora A | 5 | Aurora B | 4 | [1] |
| Aurora C | 1 | [1] | |||
| Alisertib (MLN8237) (non-benzimidazole) | Aurora A | 1.2 | Aurora B | 396.5 | [1] |
| Barasertib (AZD1152-HQPA) (non-benzimidazole) | Aurora B | <1 | Aurora A | 1400 | [1] |
Table 2: Selectivity Profile of Benzimidazole-Based VEGFR-2 Inhibitors and Alternatives
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| Benzimidazole Derivative 3 | VEGFR-2 | 27 | PDGFRβ | 150 | [2] |
| c-Kit | >1000 | [2] | |||
| Benzimidazole Derivative 4 | VEGFR-2 | 81 | FGFR1 | 250 | [2] |
| Sorafenib (non-benzimidazole) | VEGFR-2 | 90 | PDGFRβ | 57 | [3] |
| c-Kit | 68 | [3] | |||
| BRAF | 22 | [3] | |||
| Sunitinib (non-benzimidazole) | VEGFR-2 | 9 | PDGFRβ | 8 | [3] |
| c-Kit | 1 | [3] | |||
| FLT3 | 1 | [3] |
Table 3: Selectivity of a Benzimidazole-Based PKN2 Inhibitor
| Compound | Target Kinase | Ki (µM) | Off-Target Kinases | Ki (µM) | Reference |
| Benzimidazole 5 | PKN2 | 0.032 | PKN1 | 0.500 | [4] |
| CLK4 | <0.100 | [4] |
Mandatory Visualization
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity is paramount. Below are detailed methodologies for key experiments commonly employed in the characterization of benzimidazole-based kinase inhibitors.
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for measuring the inhibitory activity of a compound against a specific kinase using radiolabeled ATP.[5][6][7]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Benzimidazole-based inhibitor (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution (non-radiolabeled)
-
Stop solution (e.g., 75 mM phosphoric acid or 50 mM EDTA)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase at an optimized concentration.
-
Assay Plate Setup: In a 96-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for the control) to the appropriate wells.
-
Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Start the Reaction: Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[8][9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto the filter paper.
-
Washing: Wash the filter paper multiple times (e.g., 3-4 times) with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Competitive Binding Assay for Kd Determination
This method measures the binding affinity (dissociation constant, Kd) of an inhibitor to a kinase and is an alternative to activity-based assays.[10]
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled ATP-competitive probe (tracer)
-
Benzimidazole-based inhibitor
-
Assay buffer
-
Microplate reader capable of detecting the fluorescent signal (e.g., TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in DMSO.
-
Assay Plate Setup: In a suitable microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the serially diluted inhibitor.
-
Reaction Initiation: Add the purified kinase to each well to initiate the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Signal Detection: Measure the fluorescent signal using a microplate reader. The signal will be inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to calculate the Kd value.
Protocol 3: Kinome-Wide Selectivity Profiling (Kinome Scan)
To obtain a comprehensive understanding of an inhibitor's selectivity, it can be screened against a large panel of kinases. Several commercial services offer this profiling.[11]
General Workflow:
-
Compound Submission: The benzimidazole-based inhibitor is submitted to a specialized company.
-
Screening: The compound is typically tested at one or two fixed concentrations against a panel of hundreds of purified human kinases.
-
Assay Method: A common method is a competition binding assay where the inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.[12]
-
Data Reporting: The results are usually reported as the percentage of kinase remaining bound to the solid support in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor.
-
Selectivity Analysis: The data can be visualized using kinome trees, where inhibited kinases are highlighted, providing a clear visual representation of the inhibitor's selectivity profile.[13]
Conclusion
The assessment of selectivity is a cornerstone of modern kinase inhibitor drug discovery. Benzimidazole-based inhibitors have demonstrated significant promise, with certain derivatives exhibiting high potency and selectivity for their intended targets. By employing rigorous and standardized experimental protocols, such as those detailed in this guide, researchers can effectively characterize and compare the selectivity profiles of novel benzimidazole compounds. This systematic approach is crucial for identifying candidates with the optimal balance of on-target potency and minimal off-target activity, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benzimidazole Derivatives: Cross-Validation of Computational Docking and Experimental Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking predictions with experimental outcomes for a series of benzimidazole derivatives targeting key proteins in cancer and infectious diseases. The data presented herein is compiled from recent studies and aims to offer a clear, evidence-based perspective on the correlation between in-silico and in-vitro findings.
This guide summarizes the quantitative data from various studies into structured tables for straightforward comparison. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and critical evaluation of the cited results. Furthermore, a visual representation of the typical cross-validation workflow is presented using a Graphviz diagram.
Correlating Computational Predictions with Experimental Efficacy
The predictive power of computational docking is a cornerstone of modern drug discovery. By simulating the binding of a ligand to the active site of a target protein, researchers can estimate the binding affinity, often expressed as a docking score in kcal/mol. This in-silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental validation.
The subsequent experimental assays, such as MTT assays for anticancer activity or MIC determinations for antimicrobial efficacy, provide the crucial in-vitro data (e.g., IC50 or MIC values) to validate these computational predictions. A strong correlation between a favorable docking score and potent biological activity strengthens the rationale for further development of the compound.
This guide presents a compilation of such cross-validation data for benzimidazole derivatives against several important biological targets.
Data Presentation: A Comparative Analysis
The following tables summarize the computational docking scores and corresponding experimental results for various benzimidazole derivatives against prominent drug targets.
Table 1: Anticancer Activity - EGFR and VEGFR-2 Inhibition
| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental Assay | Cell Line | IC50 (µM) | Reference |
| 6b | EGFR (Wild Type) | - | Kinase Inhibition | - | 0.08 | [1] |
| 6b | EGFR (T790M Mutant) | - | Kinase Inhibition | - | 0.09 | [1] |
| 5a | EGFR (Wild Type) | - | Kinase Inhibition | - | 0.25 | [1] |
| 5a | EGFR (T790M Mutant) | - | Kinase Inhibition | - | 0.18 | [1] |
| 4c | VEGFR-2 | - | Kinase Inhibition | - | 0.475 | [2] |
| 4d | VEGFR-2 | - | Kinase Inhibition | - | 0.618 | [2] |
| 3e | VEGFR-2 | - | % Inhibition | NCI-H460 | 86.23% | [3] |
| 3g | VEGFR-2 | - | % Inhibition | NCI-H460 | 89.89% | [3] |
Table 2: Anticancer Activity - Tubulin Polymerization Inhibition
| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental Assay | Cell Line | IC50 (µM) | Reference |
| 7n | Tubulin (PDB ID: 3E22) | - | Tubulin Polymerization | - | 5.05 | [4] |
| 7u | Tubulin (PDB ID: 3E22) | - | Cytotoxicity | SK-Mel-28 | 2.55 - 17.89 | [4] |
| 41 | Tubulin (α/β-tubulin) | -45.139 | Tubulin Polymerization | A549 | < 2.19 | [5] |
Table 3: Antitubercular Activity
| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental Assay | Strain | MIC (µg/mL) | Reference |
| 7 | Mtb KasA (PDB ID: 6P9K) | -7.36 | MABA | M. tuberculosis H37Rv | 0.8 | [6] |
| 8 | Mtb KasA (PDB ID: 6P9K) | -7.17 | MABA | M. tuberculosis H37Rv | 0.8 | [6] |
| 4a | M. tuberculosis transcription inhibitor (PDB ID: 3Q3S) | -7.576 | MABA | M. tuberculosis H37Rv | 1.6 | [7] |
| 4b | M. tuberculosis transcription inhibitor (PDB ID: 3Q3S) | - | MABA | M. tuberculosis H37Rv | 1.6 | [7] |
| 4g | M. tuberculosis transcription inhibitor (PDB ID: 3Q3S) | - | MABA | M. tuberculosis H37Rv | 1.6 | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed in the experimental validation is crucial for interpreting the results. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP is prepared.
-
Compound Addition: The benzimidazole derivative is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Polymerization Induction: The reaction is initiated by warming the mixture to 37°C.
-
Turbidity Measurement: The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: The benzimidazole derivatives are serially diluted in a 96-well plate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for a period of 5 to 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.
-
Colorimetric Reading: The plates are incubated for another 24 hours, and the color change from blue (resazurin) to pink (resorufin) is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the typical workflow for the cross-validation of computational docking and experimental results for benzimidazole derivatives.
Caption: A flowchart illustrating the cross-validation process between computational and experimental studies.
References
- 1. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gjpb.de [gjpb.de]
Unveiling the Antioxidant Potential of Benzimidazole Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of various benzimidazole analogues, supported by experimental data. Benzimidazole, a privileged heterocyclic scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including its ability to combat oxidative stress, a key contributor to numerous chronic diseases.
This guide summarizes quantitative antioxidant activity data, details the experimental protocols used for their determination, and illustrates the key signaling pathways involved in the antioxidant response.
Comparative Antioxidant Activity
The antioxidant potential of benzimidazole derivatives is commonly evaluated through various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency.
The following tables summarize the IC50 values for different benzimidazole analogues from two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 1: DPPH Radical Scavenging Activity of Benzimidazole Analogues
| Compound | Substituent(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole Derivative 1 | 2-aryl | Data not available | Ascorbic Acid | 0.73 ± 0.05 |
| Benzimidazole Derivative 2 | N-benzyl, 2-phenyl | Data not available | Ascorbic Acid | 0.73 ± 0.05 |
| Benzimidazole Derivative 3 | 2-(substituted phenyl) | 1.36 ± 0.09 - 3.60 ± 0.20 | Ascorbic Acid | 0.73 ± 0.05 |
| Coumarin-Benzimidazole Hybrid 1 | - | 19.7 | Butylated Hydroxytoluene (BHT) | 23.4 |
| Coumarin-Benzimidazole Hybrid 2 | - | 13.9 | Butylated Hydroxytoluene (BHT) | 23.4 |
| Coumarin-Benzimidazole Hybrid 3 | - | 1.2 | Butylated Hydroxytoluene (BHT) | 23.4 |
Table 2: ABTS Radical Scavenging Activity of Benzimidazole Analogues
| Compound | Substituent(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole Derivative 1 | 2-aryl | Data not available | Ascorbic Acid | 0.72 ± 0.21 |
| Benzimidazole Derivative 2 | N-benzyl, 2-phenyl | Data not available | Ascorbic Acid | 0.72 ± 0.21 |
| Benzimidazole Derivative 3 | 2-(substituted phenyl) | 1.37 ± 0.21 - 4.00 ± 0.10 | Ascorbic Acid | 0.72 ± 0.21 |
Note: "Data not available" indicates that the specific IC50 values were not provided in the referenced search results, though the studies confirmed antioxidant activity.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and replicating research findings. Below are detailed protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test benzimidazole analogue. A control is prepared with the solvent and DPPH solution alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the benzimidazole analogue.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test benzimidazole analogue at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids, a process that generates harmful byproducts like malondialdehyde (MDA).
Protocol:
-
Preparation of Tissue Homogenate: A tissue homogenate (e.g., from rat liver) is prepared as a source of polyunsaturated fatty acids.
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding an oxidizing agent, such as ferrous sulfate or a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Treatment with Benzimidazole Analogues: The tissue homogenate is incubated with and without (control) various concentrations of the benzimidazole analogues.
-
Measurement of MDA: The amount of MDA produced is quantified using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored adduct, which is measured spectrophotometrically at around 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated samples to the control.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
The antioxidant effects of benzimidazole analogues are often mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.
Mechanism of Antioxidant Action
The antioxidant activity of benzimidazole analogues is attributed to their chemical structure, which enables them to neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The benzimidazole molecule can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the chain reaction of oxidative damage.
-
Single Electron Transfer (SET): Alternatively, the benzimidazole can donate an electron to a free radical, converting it into a more stable species.
The specific mechanism that predominates can depend on the solvent, the structure of the benzimidazole analogue, and the nature of the free radical.
Evaluating the Cytotoxicity of (6-methyl-1H-benzimidazol-2-yl)methanol in Different Cell Lines: A Comparative Guide
The investigation into the cytotoxic properties of benzimidazole derivatives has garnered significant attention in the field of anticancer research due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets. This guide provides a comparative analysis of the cytotoxic effects of (6-methyl-1H-benzimidazol-2-yl)methanol and related benzimidazole compounds across different cell lines. While direct cytotoxic data for this compound in specific human cancer cell lines is limited in the currently available literature, this guide will draw comparisons with structurally similar compounds and other benzimidazole derivatives to provide a comprehensive overview of their potential as anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic potential of various benzimidazole derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are key indicators of a compound's cytotoxicity. The table below summarizes the cytotoxic activity of several benzimidazole derivatives, including a structurally related compound to this compound, against various cell lines.
| Compound | Cell Line(s) | Assay Type | IC50 / LC50 Value(s) | Reference(s) |
| 1H-benzimidazol-2-yl-methanol | Brine Shrimp | Brine Shrimp Lethality | LC50: > 400.42 µg/ml (weak activity) | [1] |
| 2-methyl-1H-benzimidazole | Brine Shrimp | Brine Shrimp Lethality | LC50: 0.42 µg/ml | [1] |
| Novel Benzimidazole Derivatives (Compound 5) | MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) | MTT Assay | IC50: 17.8 ± 0.24 µg/mL (MCF-7), 10.2 ± 1.4 µg/mL (DU-145), 49.9 ± 0.22 µg/mL (H69AR) | [2] |
| Benzimidazole-Triazole Hybrids (Compound 5a) | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | IC50: ~3.87–8.34 µM | [3] |
| Benzimidazole-Triazole Hybrids (Compound 6g) | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | IC50: ~3.34–10.92 µM | [3] |
| Benzimidazole Derivative (se-182) | A549 (Lung), HepG2 (Liver) | MTT Assay | IC50: 15.80 µg/mL (A549), 15.58 µg/mL (HepG2) | [4] |
| 1-substituted benzimidazole derivative (Compound 3) | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | Not Specified | IC50: 28.29 µM (less effective than doxorubicin) | [5] |
| Benzimidazole Derivative (Compound 3) | MCF-7 (Breast), HepG2 (Liver), DLD-1 (Colorectal) | MTT Assay | IC50: 22.41 µM (MCF-7), 25.14 µM (HepG2), 41.97 µM (DLD-1) | [6] |
Note: Direct comparisons of IC50/LC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, exposure time, and cell density.
From the available data, the closely related compound, 1H-benzimidazol-2-yl-methanol, exhibited weak cytotoxic activity in a brine shrimp lethality assay.[1] In contrast, other benzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, with IC50 values often in the micromolar range.[2][3][4][5][6] For instance, certain novel benzimidazole derivatives have shown potent activity against breast, prostate, and lung cancer cells.[2]
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for common assays used to determine the cytotoxic effects of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO). A positive control (e.g., a known cytotoxic drug like doxorubicin) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary toxicity screen.
-
Hatching of Brine Shrimp: Brine shrimp eggs are hatched in artificial seawater under constant aeration and light for 48 hours.
-
Exposure to Compound: A specific number of nauplii (larvae) are transferred to vials containing various concentrations of the test compound dissolved in seawater. A control group with the solvent is also prepared.
-
Incubation and Counting: After 24 hours of exposure, the number of dead and surviving nauplii in each vial is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value, the concentration that is lethal to 50% of the nauplii, is determined.
Potential Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Many benzimidazole compounds trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and caspases while decreasing the expression of anti-apoptotic proteins like Bcl-2.[6] For instance, certain novel benzimidazole derivatives were found to significantly increase caspase-3 activity, a key executioner caspase in apoptosis.[7]
Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression. Studies have shown that some benzimidazole derivatives can cause cell cycle arrest at different phases, such as the G2/M phase.[2] This prevents cancer cells from dividing and proliferating.
Below are diagrams illustrating a simplified apoptosis pathway and a typical experimental workflow for a cytotoxicity assay.
Caption: Simplified overview of apoptosis pathways potentially modulated by benzimidazole derivatives.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. banglajol.info [banglajol.info]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. nveo.org [nveo.org]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Performance of Benzimidazole Derivatives
A comparative analysis of in-silico docking studies on benzimidazole derivatives reveals their significant potential as inhibitors for a range of biological targets crucial in cancer, microbial infections, and other diseases. These studies employ computational methods to predict the binding affinities and interaction modes of novel benzimidazole compounds with proteins such as kinases, tubulin, and DNA gyrase, thereby guiding the development of more potent and selective therapeutic agents.
Molecular docking simulations have been instrumental in identifying promising benzimidazole-based compounds. The binding energy, a key metric from these studies, indicates the strength of the interaction between the ligand (benzimidazole derivative) and the target protein. A lower binding energy generally signifies a more stable and potent interaction.
The following table summarizes the quantitative data from various comparative docking studies, showcasing the performance of different benzimidazole derivatives against several key biological targets.
| Benzimidazole Derivative | Biological Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) | Beta-Tubulin | 1SA0 | AutoDock 4.0 | -8.50 | [1][2] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03) | Beta-Tubulin | 1SA0 | AutoDock 4.0 | -8.35 | [1] |
| 2-phenylbenzimidazole | Protein Kinase (CDK4/CycD1, Aurora B) | 2W96 | Not Specified | -8.2 | [3] |
| Keto-benzimidazole with sulfonyl (7c) | EGFR (wild-type) | 3VJO | AutoDock Tools 1.5.7 | -8.1 | [4] |
| Keto-benzimidazole with sulfonyl (1c) | EGFR (T790M mutant) | 2JIT | AutoDock Tools 1.5.7 | -8.4 | [4] |
| 2-phenyl benzimidazole | Cyclooxygenase (COX) | 1CX2 | Not Specified | -7.9 | [5] |
| Benzimidazole derivative (7n) | Tubulin | 3E22 | Not Specified | IC₅₀ of 5.05±0.13 μM | [6] |
| Benzimidazopyrimidine derivative (2k) | Aurora A Kinase | 3FDN | AutoDock 4.2 | -9.29 (kJ/mol) | [7] |
| N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl) derivative (4a) | M. tuberculosis transcription inhibitor | 3Q3S | Schrodinger Maestro | -7.576 | [8] |
| Substituted Benzimidazole (Compound 7) | M. tuberculosis KasA protein | 6P9K | Schrodinger Suite | -7.36 | [9] |
Experimental Protocols for Molecular Docking
The following is a generalized methodology for performing comparative molecular docking studies with benzimidazole derivatives, synthesized from various research protocols.[2][4][8][9][10]
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).[4][8]
-
Refinement: The protein structure is prepared using tools like the Protein Preparation Wizard in Schrodinger Maestro or AutoDock Tools.[4][8] This process typically involves:
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzimidazole derivatives are sketched using software like ChemDraw or an inbuilt sketcher in a molecular modeling suite.[8][9]
-
3D Conversion and Optimization: These 2D structures are converted into 3D formats. Their energy is then minimized using a force field like OPLS3 or UFF to obtain a stable, low-energy conformation.[4][8] This is often done using modules like LigPrep in the Schrodinger suite.[8][9]
3. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for binding poses. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket.[2][11]
-
Docking Execution: Molecular docking is performed using software such as AutoDock, AutoDock Vina, or Schrodinger's GLIDE.[7][10][11] These programs systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates binding affinity.[12][13]
-
Analysis of Results: The results are analyzed based on the docking score or binding energy. The pose with the lowest energy is typically considered the most favorable.[12] Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using tools like BIOVIA Discovery Studio or Maestro.[4][11]
Visualizations
Workflow for Comparative Docking Studies
The following diagram illustrates the typical workflow for conducting a comparative in-silico docking study of benzimidazole derivatives.
EGFR Signaling Pathway Inhibition
Benzimidazole derivatives have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[4] The diagram below shows a simplified representation of the EGFR signaling pathway and the inhibitory action of these compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. impactfactor.org [impactfactor.org]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gjpb.de [gjpb.de]
- 9. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
Assessing the AD-ME Properties of (6-methyl-1H-benzimidazol-2-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzimidazole derivatives, with a focus on methodologies applicable to (6-methyl-1H-benzimidazol-2-yl)methanol analogues. Due to the limited availability of public experimental data for this specific derivative series, this guide presents representative data from closely related benzimidazole compounds to illustrate typical ADME profiles. The primary focus is on providing detailed experimental protocols for key in vitro ADME assays to enable researchers to conduct their own comparative studies.
Executive Summary
The benzimidazole scaffold is a prevalent motif in medicinal chemistry. Understanding the ADME properties of novel derivatives is critical for their development as therapeutic agents. This guide outlines the standard in vitro assays used to characterize these properties, including permeability, metabolic stability, cytochrome P450 inhibition, and plasma protein binding. While specific quantitative data for this compound derivatives is sparse in the literature, the provided protocols and representative data for other benzimidazoles offer a framework for assessing their drug-likeness. One study on a 2-phenyl substituted benzimidazole derivative indicated that lower lipophilicity could lead to reduced plasma protein binding but also higher metabolic instability[1][2].
Comparative ADME Data of Representative Benzimidazole Derivatives
The following table summarizes typical ADME data for various benzimidazole derivatives found in the literature. This data is intended to be illustrative of the compound class and should not be considered a direct representation of this compound derivatives.
| Compound Class | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | CYP450 Inhibition (IC₅₀, µM) | Plasma Protein Binding (%) | Reference |
| Amidino-substituted Benzimidazoles | Low | Moderate to High | Not Reported | Low to High | [1][2] |
| N-benzyl Benzimidazoles | Not Reported | Variable (hotspots identified) | Not Reported | Not Reported | [3] |
| Antifungal Imidazoles | Not Applicable | Not Reported | High (non-selective) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to facilitate the experimental evaluation of this compound derivatives.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[5][6][7][8]
Materials:
-
96-well MultiScreen-IP PAMPA filter plates (e.g., Millipore MAIPNTR10)[6]
-
96-well acceptor plates (low-binding plastic)[6]
-
Lecithin solution (e.g., 4% in dodecane)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
UV/Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Prepare the donor solutions by diluting the test compounds in PBS (final DMSO concentration should be low, e.g., <1%).
-
Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane mixture.[6]
-
Immediately add 150-200 µL of the donor solution to each well of the donor plate.[6][9]
-
Carefully place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 5-18 hours).[7][9]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well
-
Cequilibrium is the theoretical equilibrium concentration
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[3]
Materials:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)[3]
-
NADPH-generating system (e.g., containing isocitric acid, isocitric acid dehydrogenase, MgCl₂, and NADP⁺)[3]
-
Tris-HCl buffer (100 mM, pH 7.4)[3]
-
Test compound stock solution in a suitable solvent (e.g., methanol, ensuring final concentration is low to avoid artifacts)[10]
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS for quantification
Procedure:
-
Prepare an incubation mixture containing the test compound (e.g., 1 µM final concentration) and liver microsomes in Tris-HCl buffer.[3]
-
Pre-incubate the mixture at 37°C for 5 minutes.[3]
-
Initiate the metabolic reaction by adding the NADPH-generating system.[3]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and add them to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k), and t½ = 0.693/k.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[11][12][13][14]
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
Specific fluorogenic or LC-MS/MS probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH-generating system
-
Test compound at various concentrations
-
Known selective inhibitors for each isoform as positive controls[13]
-
Fluorometer or LC-MS/MS for detection
Procedure:
-
Prepare incubation mixtures containing human liver microsomes or recombinant CYP enzymes, the probe substrate, and the test compound at different concentrations (or a single high concentration for screening).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH-generating system.
-
After a specific incubation time, stop the reaction (e.g., with a quenching solution).
-
Measure the formation of the metabolite of the probe substrate using a fluorometer or LC-MS/MS.
-
Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test compound relative to a vehicle control.
-
For compounds showing significant inhibition, determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Plasma Protein Binding (PPB) Assay
Equilibrium dialysis is the gold standard method to determine the fraction of a compound bound to plasma proteins.[15][16][17][18]
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[15][16]
-
Semi-permeable membrane (e.g., with a molecular weight cutoff of 8-12 kDa)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Spike the test compound into human plasma.
-
Add the plasma containing the compound to one chamber of the dialysis unit and PBS to the other chamber, separated by the semi-permeable membrane.
-
Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours, determined in a preliminary experiment).
-
After incubation, take aliquots from both the plasma and the buffer chambers.
-
Determine the concentration of the compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.
Visualizations
The following diagrams illustrate the workflows and conceptual frameworks for the described ADME assays.
Caption: Overview of the in vitro ADME assessment workflow.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the metabolic stability assay.
References
- 1. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 5. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. bioivt.com [bioivt.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (6-methyl-1H-benzimidazol-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-methyl-1H-benzimidazol-2-yl)methanol, ensuring the safety of personnel and adherence to regulations.
Immediate Safety and Hazard Information
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Hazard Classification of Analogous Benzimidazole Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data derived from safety information for analogous benzimidazole compounds.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification
Due to its chemical structure and the hazards associated with analogous compounds, this compound should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container : Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The container must be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Also, include the approximate concentration and the date of accumulation.
Step 3: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[1]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless they are properly decontaminated.[1]
-
Triple Rinsing : Rinse the container three times with a suitable solvent. The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][2]
-
Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Experimental Workflow for Disposal
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
